1,3-Dimethoxybenzene-D10
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decadeuterio-4,6-dimethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLTQMOALIWRO-UPEVGZBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])[2H])([2H])OC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dimethoxybenzene-D10, a deuterated analog of 1,3-dimethoxybenzene (B93181). This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.
Introduction
This compound is a synthetic, stable isotope-labeled compound where ten hydrogen atoms in the 1,3-dimethoxybenzene molecule have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1] Its near-identical chemical and physical properties to the unlabeled analog ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for accurate and precise quantification.
Chemical and Physical Properties
The chemical properties of this compound are primarily defined by its molecular structure. The following tables summarize the key chemical and physical properties. Data for the deuterated compound is provided where available. In cases where specific data for the D10 analog is not available, data for the non-deuterated form (1,3-Dimethoxybenzene) is provided as a close approximation, given that isotopic labeling generally has a minimal effect on these bulk properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | m-Dimethoxybenzene-D10, Resorcinol Dimethyl Ether-D10 | [2] |
| Molecular Formula | C₆D₄(OCD₃)₂ | [2] |
| Molecular Weight | 148.23 g/mol | [2] |
| CAS Number | 340257-57-0 | [2] |
| Isotopic Enrichment | ≥99 atom % D | [2] |
Table 2: Physical Properties (Non-Deuterated 1,3-Dimethoxybenzene)
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 217.5 °C at 760 mmHg | [4] |
| 85-87 °C at 7 mmHg | [5][6][7] | |
| Melting Point | -52 °C | [3][4][5] |
| Density | 1.055 g/mL at 25 °C | [5][6][7] |
| Refractive Index | n20/D 1.524 | [5][6][7] |
| Solubility | Slightly soluble in water. Miscible with toluene. | [3][5][6] |
| Vapor Pressure | 0.2 mmHg at 25 °C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of this compound.
Mass Spectrometry
The mass spectrum of this compound will exhibit a molecular ion peak at m/z 148.23, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with shifts in fragment masses corresponding to the incorporated deuterium atoms. The mass spectrum of the non-deuterated 1,3-dimethoxybenzene shows a prominent molecular ion peak at m/z 138.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the substitution of protons with deuterium, the ¹H NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the aromatic and methoxy (B1213986) protons. A ¹³C NMR spectrum would show signals for the carbon atoms, though the coupling patterns might be affected by the adjacent deuterium atoms. The ¹H NMR spectrum of the non-deuterated compound can be found in various databases for comparison.[9][10]
Stability and Storage
This compound is a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for its use in a typical LC-MS/MS workflow for the quantification of an analyte in a biological matrix.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated analyte (1,3-dimethoxybenzene or the target analyte) in a similar manner.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that bracket the expected analyte concentration in the samples. Each calibration standard should be spiked with a fixed concentration of the this compound internal standard working solution.
Sample Preparation (Protein Precipitation)
-
Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of the this compound internal standard working solution.
-
Precipitation: Add a protein precipitation agent (e.g., three volumes of cold acetonitrile) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto an appropriate liquid chromatography column to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound should be monitored.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Method
This diagram illustrates the principle behind using a deuterated internal standard for accurate quantification.
Caption: Principle of the internal standard method for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 151-10-0 CAS MSDS (1,3-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,3-Dimethoxybenzene = 98 151-10-0 [sigmaaldrich.com]
- 8. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 9. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
1,3-Dimethoxybenzene-D10 physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxybenzene-D10 is the deuterated analogue of 1,3-dimethoxybenzene, a member of the dimethoxybenzene class of organic compounds. In this isotopologue, all ten hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to effectively mimic the analyte's behavior during analytical procedures, thus improving the accuracy and precision of quantitative measurements.[2][3]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its analysis and a summary of its applications.
Physical and Chemical Characteristics
Table 1: General and Isotopic Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | m-Dimethoxybenzene-d10, Resorcinol Dimethyl Ether-d10 | [4] |
| Molecular Formula | C₆D₄(OCD₃)₂ | [4] |
| Molecular Weight | 148.23 g/mol | [4] |
| CAS Number | 340257-57-0 | [4] |
| Isotopic Enrichment | ≥99 atom % D | [4] |
Table 2: Physical Properties of 1,3-Dimethoxybenzene (Non-Deuterated Analogue)
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Density | 1.055 g/mL at 25 °C | [6] |
| Boiling Point | 85-87 °C at 7 mmHg | [6] |
| Melting Point | -52 °C | [7] |
| Flash Point | 88 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.524 | [6] |
| Solubility | Insoluble in water | [5] |
| Storage | Store at room temperature in a tightly closed container, protected from light. | [4][5] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [4] |
Experimental Protocols
The primary application of this compound is as an internal standard. Below are representative protocols for its use in quantitative analysis by GC-MS and for its characterization by NMR spectroscopy.
Protocol 1: Quantitative Analysis of Aromatic Compounds using this compound as an Internal Standard by GC-MS
This protocol provides a general procedure for the quantification of a target aromatic analyte in a sample matrix.
1. Materials and Reagents:
-
Target analyte standard
-
This compound (internal standard)
-
High-purity solvent (e.g., dichloromethane, hexane)
-
Sample matrix (e.g., soil, water, biological fluid)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in the chosen solvent at a concentration of, for example, 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix extract to achieve a range of concentrations that bracket the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
3. Sample Preparation:
-
Extract the target analyte from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Add a precise volume of the internal standard spiking solution to all samples, calibration standards, and quality control samples.
4. GC-MS Analysis:
-
GC Conditions:
-
Column: A suitable capillary column for aromatic compound analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Injection Mode: Splitless.[8]
-
Temperature Program: Optimize the temperature program to achieve good separation of the analyte and internal standard. A typical program might start at a low temperature, ramp to a higher temperature, and hold.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.
Protocol 2: Characterization by Deuterium NMR (²H NMR) Spectroscopy
This protocol outlines the general steps for acquiring a deuterium NMR spectrum of this compound to confirm its identity and isotopic enrichment.
1. Materials and Reagents:
-
This compound
-
Non-deuterated NMR solvent (e.g., chloroform, benzene)
-
NMR spectrometer equipped for deuterium detection
2. Sample Preparation:
-
Dissolve an appropriate amount of this compound in the non-deuterated solvent in an NMR tube. The use of a non-deuterated solvent is unconventional but necessary for observing the deuterium signal of the analyte.[9]
3. NMR Data Acquisition:
-
Acquire the ²H NMR spectrum. Due to the low magnetogyric ratio of deuterium, a longer acquisition time may be required to achieve a good signal-to-noise ratio.[9] The experiment is typically run in unlocked mode, and shimming is performed manually.[9]
4. Data Analysis:
-
Process the spectrum to identify the deuterium signals. The chemical shifts will be similar to the proton signals in the ¹H NMR spectrum of the non-deuterated analogue.
-
The number and integration of the signals can be used to confirm the positions of deuteration and assess the isotopic enrichment.
Visualizations
Synthetic Pathway
A potential synthetic route to this compound involves the deuteration of 1,3-dimethoxybenzene. This can be achieved through various methods, including acid-catalyzed H/D exchange with a deuterium source like D₂O.
Caption: Proposed synthesis of this compound.
Analytical Workflow
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative GC-MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Fate
While specific metabolic studies on this compound are not available, the biotransformation of the non-deuterated analogue provides insights. The metabolism of aromatic compounds typically involves Phase I reactions, such as oxidation mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.[10] For 1,3-dimethoxybenzene, metabolic pathways could involve O-demethylation to form hydroxylated metabolites, which can then be conjugated. The deuteration in this compound can potentially alter the rate of metabolism (the kinetic isotope effect), which is a key consideration in drug development and metabolic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,3-DIMETHOXYBENZENE [ventos.com]
- 6. 1,3-Dimethoxybenzene = 98 151-10-0 [sigmaaldrich.com]
- 7. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Synthesis and Purification of 1,3-Dimethoxybenzene-D10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Dimethoxybenzene-D10, a deuterated analog of 1,3-dimethoxybenzene (B93181). This isotopically labeled compound is a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based analyses for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, detailed experimental protocols, purification strategies, and methods for analytical characterization.
Introduction
This compound (Resorcinol-D6 dimethyl-D4 ether) is a stable isotope-labeled version of 1,3-dimethoxybenzene where all ten hydrogen atoms have been replaced with deuterium (B1214612). The introduction of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of the parent compound in complex biological matrices. The synthesis of this fully deuterated compound requires a multi-step approach involving the deuteration of the aromatic ring and the introduction of deuterated methyl groups.
Synthetic Strategy
A plausible and efficient synthetic strategy for this compound involves a two-step process:
-
Perdeuteration of Resorcinol (B1680541): The aromatic precursor, resorcinol, is first subjected to a hydrogen-deuterium (H/D) exchange reaction to replace the four aromatic protons and the two hydroxyl protons with deuterium, yielding resorcinol-D6.
-
Williamson Ether Synthesis with a Deuterated Methylating Agent: The resulting resorcinol-D6 undergoes a Williamson ether synthesis with a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) or deuteromethyl iodide (CD₃I), to introduce the two deuterated methoxy (B1213986) groups.
This approach ensures the incorporation of deuterium at all desired positions, leading to the formation of this compound.
Logical Workflow for Synthesis
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity |
| Resorcinol | 108-46-3 | Sigma-Aldrich | ≥99% |
| Deuterium Oxide (D₂O) | 7789-20-0 | Cambridge Isotope Laboratories | 99.9 atom % D |
| Platinum(IV) Oxide (Adam's catalyst) | 1314-15-4 | Sigma-Aldrich | |
| Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) | 14838-51-0 | Cambridge Isotope Laboratories | 99.5 atom % D |
| Sodium Hydroxide (B78521) | 1310-73-2 | Merck | ≥98% |
| Diethyl Ether (anhydrous) | 60-29-7 | Fisher Scientific | ≥99.5% |
| Dichloromethane (anhydrous) | 75-09-2 | Fisher Scientific | ≥99.8% |
| Sodium Sulfate (anhydrous) | 7757-82-6 | VWR | |
| Hydrochloric Acid (37%) | 7647-01-0 | J.T. Baker |
Step 1: Synthesis of Resorcinol-D6
This procedure is adapted from general methods for H/D exchange on aromatic compounds under hydrothermal conditions with a metal catalyst.
Procedure:
-
In a high-pressure stainless-steel autoclave, place resorcinol (11.0 g, 0.1 mol) and platinum(IV) oxide (0.2 g).
-
Add deuterium oxide (50 mL).
-
Seal the autoclave and purge with argon gas.
-
Heat the mixture to 180-200 °C with stirring.
-
Maintain the reaction at this temperature for 24-48 hours.
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution of resorcinol-D6 can be used directly in the next step, or the deuterium oxide can be removed under reduced pressure to yield solid resorcinol-D6. The isotopic enrichment should be checked by ¹H NMR.
Step 2: Synthesis of this compound
This procedure is an adaptation of the Williamson ether synthesis for the methylation of resorcinol.
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the resorcinol-D6 (from the previous step, approx. 0.1 mol) in a solution of sodium hydroxide (9.0 g, 0.225 mol) in deuterium oxide (50 mL).
-
With vigorous stirring, add deuterated dimethyl sulfate (25.2 g, 0.2 mol) dropwise from the dropping funnel. The temperature of the reaction mixture should be maintained below 40 °C, using an ice bath for cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion and to destroy any unreacted deuterated dimethyl sulfate.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
Purification
The crude this compound may contain unreacted starting materials, partially deuterated species, and other byproducts. A multi-step purification process is recommended to achieve high chemical and isotopic purity.
Purification Workflow
A Technical Guide to 1,3-Dimethoxybenzene-D10: Isotopic Labeling and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-D10, a deuterated analog of 1,3-Dimethoxybenzene. Isotopic labeling is a critical tool in pharmaceutical research and development, enabling precise quantification in metabolic studies, elucidating reaction mechanisms, and enhancing the metabolic stability of drug candidates.[1][2][3] this compound serves as an invaluable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) and as a tracer in various research applications.[4] This document details the synthesis, analytical characterization, and purity assessment of this isotopically labeled compound.
Synthesis and Isotopic Labeling
The synthesis of deuterated aromatic compounds like this compound involves the substitution of hydrogen atoms with deuterium (B1214612).[5] This is typically achieved through hydrogen-deuterium (H/D) exchange reactions.[6] Common methods employ transition metal catalysts or strong acids in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents.[7][8][9] For this compound, where all ten hydrogen atoms (four on the aromatic ring and six on the two methoxy (B1213986) groups) are replaced, a multi-step or robust exchange process is necessary.
The general workflow involves reacting the unlabeled 1,3-Dimethoxybenzene with a deuterated solvent under conditions that facilitate the exchange of both aromatic and aliphatic protons for deuterons. The process requires careful control of reaction time, temperature, and catalysts to achieve high levels of isotopic enrichment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
A Technical Guide to 1,3-Dimethoxybenzene-D10 for Researchers and Drug Development Professionals
Introduction
1,3-Dimethoxybenzene-D10 is a deuterated analog of 1,3-dimethoxybenzene (B93181). In the realm of analytical chemistry, particularly in mass spectrometry-based quantification, isotopically labeled compounds are invaluable tools. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical properties, and a detailed protocol for its application as an internal standard in quantitative analyses. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate measurement of 1,3-dimethoxybenzene or structurally similar analytes in complex matrices.
Chemical Identity
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the non-deuterated form, 1,3-dimethoxybenzene, which are expected to be very similar to its deuterated counterpart, with the exception of molecular weight.
| Property | Value |
| Molecular Weight | 148.23 g/mol (for C₈D₁₀O₂)[1] |
| Appearance | Liquid[1] |
| Boiling Point | 217.5 °C (at 760 mmHg) |
| Melting Point | -52 °C |
| Density | 1.055 g/mL (at 25 °C) |
| Refractive Index | 1.524 (at 20 °C) |
| Solubility | Miscible with toluene. |
Note: Properties other than molecular weight and CAS number are for the non-deuterated analog (CAS: 151-10-0) and are provided as a close approximation.
Application as an Internal Standard in Mass Spectrometry
Deuterated compounds like this compound are considered the "gold standard" for use as internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). The fundamental principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard to the sample at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during the workflow.
Experimental Protocol: Quantification of 1,3-Dimethoxybenzene in a Sample Matrix using GC-MS/LC-MS
This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of 1,3-dimethoxybenzene in a given sample matrix (e.g., plasma, environmental water, reaction mixture).
1. Materials and Reagents
-
1,3-Dimethoxybenzene (analyte) standard
-
This compound (internal standard)
-
High-purity solvents (e.g., methanol, acetonitrile, water) suitable for GC-MS or LC-MS
-
Sample matrix
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Standard Solutions
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of 1,3-dimethoxybenzene in a suitable solvent.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the analyte in the samples. Each calibration standard should be spiked with a constant, known concentration of the internal standard working solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a strong and reproducible signal in the mass spectrometer.
3. Sample Preparation
-
To a known volume or weight of the sample, add a precise volume of the internal standard working solution.
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.
4. Instrumental Analysis (GC-MS or LC-MS)
-
Develop a chromatographic method to achieve good separation of the analyte from other matrix components. Note that the analyte and the deuterated internal standard will likely co-elute.
-
Optimize the mass spectrometer parameters for the detection of both 1,3-dimethoxybenzene and this compound. This involves selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Inject the prepared calibration standards and samples.
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflow for using an internal standard in a quantitative mass spectrometry experiment.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship demonstrating the principle of internal standard correction.
References
Technical Guide: Safety, Handling, and Application of 1,3-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
1,3-Dimethoxybenzene-D10 is the deuterium-labeled form of 1,3-Dimethoxybenzene, where all ten hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Table 1: Physical and Chemical Properties of 1,3-Dimethoxybenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₈D₁₀O₂ | N/A |
| Molecular Weight | 148.28 g/mol (D10) | N/A |
| 138.16 g/mol (H10) | [2] | |
| Appearance | Colorless to light brown liquid | [2] |
| Boiling Point | 217-218 °C | N/A |
| Melting Point | -52 °C | [2] |
| Flash Point | 88 °C | N/A |
| Density | 1.053-1.057 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Vapor Pressure | 0.52 mmHg | [2] |
Safety and Hazard Information
The hazard profile of this compound is considered analogous to that of 1,3-Dimethoxybenzene.
Table 2: Hazard Identification for 1,3-Dimethoxybenzene
| Hazard Statement | Classification | Precautionary Statement(s) | Reference(s) |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | N/A |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | N/A |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | N/A |
| H341 | Suspected of causing genetic defects | P201, P280, P308+P313, P405 | [3] |
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Keep away from ignition sources such as heat, sparks, and open flames.[4]
-
Do not eat, drink, or smoke when handling this compound.[4]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage as a pure substance, a temperature of -20°C is recommended; in solvent, -80°C for up to six months.[5]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Consult a licensed professional waste disposal service.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This compound is primarily used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements.[4][6] The following is a generalized protocol for its use in the analysis of a small molecule analyte in a biological matrix.
Materials:
-
This compound (Internal Standard, IS)
-
Analyte of interest
-
HPLC-grade methanol (B129727) and/or acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Biological matrix (e.g., plasma, serum)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte by serial dilution of a stock solution.
-
Prepare a working solution of the internal standard at a concentration that provides a strong signal in the mass spectrometer.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Develop a gradient to ensure the analyte and internal standard co-elute with good peak shape.[7]
-
Flow Rate: A typical flow rate for analytical LC is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound by infusing standard solutions.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
-
Visualizations
The following diagram illustrates a typical workflow for a quantitative analysis using a deuterated internal standard like this compound.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
The following diagram illustrates the logical relationship of using an internal standard to correct for variability.
Caption: Correction of variability using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. texilajournal.com [texilajournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 1,3-Dimethoxybenzene-D10 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Isotope-Labeled Internal Standard
This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-D10, a deuterated analog of 1,3-dimethoxybenzene, for researchers, scientists, and professionals involved in drug development and other advanced scientific fields. This document details its commercial availability, key quantitative data, and specific experimental protocols for its application as an internal standard in modern analytical techniques.
Commercial Availability and Suppliers
This compound is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this compound from vendors such as MedChemExpress, C/D/N Isotopes, and LGC Standards. These suppliers offer the compound in various quantities to suit diverse research needs, from milligrams for initial studies to larger quantities for extensive projects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 340257-57-0 | C/D/N Isotopes |
| Molecular Formula | C₈D₁₀O₂ | C/D/N Isotopes |
| Molecular Weight | 148.23 g/mol | C/D/N Isotopes |
| Isotopic Enrichment | ≥99 atom % D | C/D/N Isotopes |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Boiling Point | 85-87 °C at 7 mmHg | Sigma-Aldrich |
| Density | 1.055 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage Conditions | Store at room temperature | C/D/N Isotopes |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | C/D/N Isotopes |
Applications in Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuteration provides a distinct mass difference from its unlabeled counterpart, allowing for precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.
Experimental Protocols
The following sections provide detailed, representative methodologies for the use of this compound as an internal standard in key analytical techniques.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of an analyte of interest in a complex matrix using this compound as an internal standard.
4.1.1. Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, tissue homogenate)
4.1.2. Sample Preparation
-
Spiking: To a known volume or weight of the sample matrix, add a precise amount of this compound solution of a known concentration.
-
Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex the mixture vigorously for 2 minutes and centrifuge to separate the layers.
-
Drying: Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the appropriate solvent for GC-MS analysis.
4.1.3. GC-MS Instrumental Parameters (Representative)
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: To be determined based on the analyte's mass spectrum.
-
Internal Standard Ions (this compound): Monitor characteristic ions such as m/z 148 (molecular ion) and other prominent fragment ions.
-
4.1.4. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Figure 1: Workflow for quantitative analysis using GC-MS with an internal standard.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general methodology for the quantification of a non-volatile or thermally labile analyte using this compound as an internal standard.
4.2.1. Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Formic acid or Ammonium acetate (B1210297) (mobile phase modifiers)
-
Sample matrix (e.g., urine, cell lysate)
4.2.2. Sample Preparation
-
Spiking: Add a precise volume of a known concentration of this compound solution to a known volume of the sample.
-
Protein Precipitation (if necessary): For biological matrices, add a protein precipitation agent (e.g., cold acetonitrile). Vortex and centrifuge to pellet the proteins.
-
Dilution: Dilute the supernatant or the spiked sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
4.2.3. LC-MS Instrumental Parameters (Representative)
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Analyte Transitions: To be determined by optimizing precursor and product ions for the analyte.
-
Internal Standard Transitions (this compound): A precursor ion of m/z 149.2 ([M+H]⁺) can be used, with product ions determined through infusion and fragmentation analysis.
-
4.2.4. Data Analysis
The data analysis process is analogous to the GC-MS workflow, involving the integration of MRM peak areas, calculation of response ratios, construction of a calibration curve, and determination of the analyte concentration.
Figure 2: Workflow for quantitative analysis using LC-MS with an internal standard.
Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of this compound as an internal standard for quantitative NMR analysis.
4.3.1. Materials and Reagents
-
Analyte of interest (of known approximate purity)
-
This compound (Internal Standard, IS) of high, certified purity
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
4.3.2. Sample Preparation
-
Weighing: Accurately weigh a precise amount of the analyte and this compound into the same vial using an analytical balance.
-
Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent.
-
Transfer: Transfer the solution to an NMR tube.
4.3.3. NMR Instrumental Parameters (Representative)
-
Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Nucleus: ¹H
-
Pulse Program: zg30 (or similar quantitative pulse program)
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (analyte and IS). This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely.
-
Spectral Width (sw): To encompass all signals of interest.
4.3.4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For this compound, the residual proton signals would be used for quantification, and their positions would depend on the exact deuteration pattern. Assuming a small residual proton signal in the aromatic region, this could be used.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Figure 3: Logical relationship of parameters for qNMR purity calculation.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of a wide range of compounds in various matrices. Its commercial availability and well-characterized properties make it an excellent choice for researchers in drug development and other scientific disciplines requiring high accuracy and precision in their analytical measurements. The detailed protocols provided in this guide offer a solid foundation for the implementation of this valuable analytical tool.
Fundamental principles of using deuterated internal standards
An In-Depth Technical Guide on the Core Principles of Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards represents the gold standard for robust and reliable quantification. This technical guide delves into the fundamental principles, practical applications, and critical considerations for leveraging these powerful analytical tools.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612).[1] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest possible stage of preparation, it acts as a nearly perfect mimic for the analyte.[3] Any loss of the analyte during sample handling, such as extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are most pronounced in the context of complex biological matrices encountered in drug development and clinical research.
Key Advantages:
-
Correction for Matrix Effects : Biological samples like plasma and urine contain a multitude of endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since a deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[4][5]
-
Compensation for Extraction Variability : The recovery of an analyte during sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, when added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the final calculated concentration is accurate.[5]
-
Normalization of Instrumental Variations : Fluctuations in instrument performance, such as injection volume and mass spectrometer response, can introduce variability into the results. The use of a deuterated internal standard effectively normalizes these variations, leading to more precise and reproducible data.[6]
-
Enhanced Quantitative Accuracy and Precision : The near-identical behavior of the deuterated standard and the analyte minimizes analytical variability, resulting in superior accuracy and precision compared to methods that use structural analog internal standards.[2][3]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards is empirically supported by numerous studies. The following tables summarize the performance improvements observed when using deuterated internal standards compared to non-deuterated (structural analog) internal standards.
Table 1: Comparison of Assay Precision and Accuracy with Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | With Deuterated Internal Standard | With Non-Deuterated (Analog) Internal Standard | Reference(s) |
| Precision (%CV) | |||
| Low QC | 2.7% - 5.7% | 7.6% - 9.7% | [7] |
| Mid QC | < 5% | 5% - 15% | [3] |
| High QC | < 5% | 5% - 15% | [3] |
| Accuracy (% Bias) | |||
| Low QC | ± 5% | ± 10-20% | [3] |
| Mid QC | ± 5% | ± 10-20% | [3] |
| High QC | ± 5% | ± 10-20% | [3] |
Table 2: Impact of Internal Standard Choice on Matrix Effect Variability
| Internal Standard Type | Analyte | Matrix | IS-Normalized Matrix Factor (%CV) | Reference(s) |
| Deuterated | Olmesartan (B1677269) | Human Plasma | < 15% | [8] |
| Structural Analog | Olmesartan | Human Plasma | > 15% | [8] |
| Deuterated | Pesticides & Mycotoxins | Cannabis | Significantly lower than analog | [3] |
| Structural Analog | Pesticides & Mycotoxins | Cannabis | Higher variability | [3] |
Experimental Protocols
The effective implementation of deuterated internal standards requires robust and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[9]
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[9]
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[9]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[9]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridge (e.g., C18)
-
Water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[9]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[9][10]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).[9][10]
-
Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.[9][10]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[9]
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[9][10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a solvent compatible with the LC mobile phase. Transfer the reconstituted sample to an LC vial for analysis.[9][11]
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is used to extract analytes from an aqueous sample into an immiscible organic solvent.
Materials:
-
Aqueous sample (e.g., plasma, urine)
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pipette a known volume of the sample into a clean extraction tube.
-
Add a specified volume of the deuterated internal standard working solution.
-
Add a volume of the immiscible organic extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent suitable for LC-MS/MS analysis.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Caption: Compensation for Matrix Effects by Deuterated IS.
Caption: Decision Tree for Selecting a Deuterated IS.
Critical Considerations for Implementation
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[12] Isotopic enrichment should ideally be ≥98%.[12]
-
Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.
-
Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "chromatographic isotope effect".[13] This needs to be assessed during method development.
-
Mass Shift : A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the signal from naturally occurring heavy isotopes of the analyte interferes with the signal of the internal standard.[14][15]
Conclusion
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis in modern research and drug development. By effectively compensating for a wide range of analytical variabilities, they enable scientists to generate data of the highest accuracy, precision, and reliability. Careful selection, validation, and implementation of these standards are critical to harnessing their full potential and ensuring the integrity of analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1,3-Dimethoxybenzene-D10 in organic solvents
An In-depth Technical Guide on the Solubility of 1,3-Dimethoxybenzene-D10 in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Core Concepts
1,3-Dimethoxybenzene is a non-polar aromatic compound, and its solubility is primarily governed by the principle of "like dissolves like." Its benzene (B151609) ring provides a hydrophobic character, while the two methoxy (B1213986) groups introduce a slight degree of polarity. Consequently, it exhibits good solubility in a range of organic solvents and limited solubility in water.[1] Deuteration is not expected to significantly alter these solubility properties.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of 1,3-Dimethoxybenzene in a selection of common organic solvents at 25°C. This data is crucial for designing experiments, formulating solutions, and developing purification strategies.
| Solvent | Solubility (g/L) |
| Acetonitrile | 808.48 |
| N,N-Dimethylformamide (DMF) | 923.13 |
| Acetone | 557.97 |
| Ethyl Acetate | 554.37 |
| Ethanol | 577.32 |
| Methanol | 523.23 |
| Isopropanol | 450.66 |
| n-Propanol | 475.01 |
| n-Butanol | 348.4 |
| Toluene | 309.87 |
| Water | 5.03 |
Data sourced from a study on 1,3-Dimethoxybenzene and is presented as a close approximation for this compound.[2]
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Filter (0.45 µm PTFE or similar)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy due to the excess undissolved solid.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental progression, as depicted in the workflow diagram above. The process follows a logical sequence from sample preparation to data analysis to ensure accurate and reproducible results. The core principle is the creation of a saturated solution at equilibrium, followed by the quantification of the dissolved solute.
References
An In-Depth Technical Guide to 1,3-Dimethoxybenzene and 1,3-Dimethoxybenzene-D10 for Researchers and Drug Development Professionals
An authoritative overview of the key distinctions, applications, and methodologies related to 1,3-Dimethoxybenzene (B93181) and its deuterated analog, 1,3-Dimethoxybenzene-D10. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds, from their fundamental properties to their practical applications in advanced analytical techniques.
In the landscape of pharmaceutical research and drug development, a precise understanding of molecular characteristics and their analytical quantification is paramount. 1,3-Dimethoxybenzene, a common organic compound, and its deuterated form, this compound, serve as a pertinent case study in the application of stable isotope labeling. This technical guide elucidates the core differences between these two molecules, offering a comparative analysis of their physicochemical properties, spectroscopic data, and, most importantly, their distinct roles in experimental research, particularly in the realms of pharmacokinetics and metabolic studies.
Core Physicochemical and Spectroscopic Differences
The primary distinction between 1,3-Dimethoxybenzene and this compound lies in the isotopic substitution of hydrogen with deuterium (B1214612). In the D10 analog, all ten hydrogen atoms are replaced by deuterium atoms. This substitution results in a notable increase in molecular weight and subtle alterations in other physical properties.
| Property | 1,3-Dimethoxybenzene | This compound |
| Molecular Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |
| Molecular Weight | 138.16 g/mol [1][2] | 148.23 g/mol [3][4] |
| CAS Number | 151-10-0[1][2] | 340257-57-0[3][4] |
| Boiling Point | 217-218 °C at 760 mmHg[5][6][7] | Data not readily available; expected to be slightly higher than the non-deuterated form. |
| Melting Point | -52 °C[1][5] | Data not readily available; expected to be similar to the non-deuterated form. |
| Density | ~1.055 - 1.065 g/mL at 25 °C[7][8][9] | Data not readily available; expected to be slightly higher than the non-deuterated form. |
| Appearance | Colorless to pale yellow liquid[7][10] | Not specified, but expected to be a colorless liquid. |
Spectroscopic Distinctions:
The isotopic substitution profoundly impacts the spectroscopic signatures of the molecule.
-
Mass Spectrometry (MS): The most apparent difference is the molecular ion peak, which is 10 mass units higher for the D10 analog. The fragmentation patterns will also shift accordingly, with fragments containing deuterium atoms exhibiting higher mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,3-Dimethoxybenzene shows characteristic signals for the aromatic and methoxy (B1213986) protons.[11][12] In contrast, a fully deuterated this compound would ideally show no signals in the ¹H NMR spectrum, confirming the high isotopic purity.
-
¹³C NMR: The ¹³C NMR spectrum is less affected, though subtle shifts and changes in coupling constants may be observed due to the presence of deuterium.
-
²H NMR (Deuterium NMR): This technique is specifically used to analyze deuterated compounds and would show signals corresponding to the different deuterium environments in this compound.
-
The Kinetic Isotope Effect: A Cornerstone of Deuterated Compound Utility
The substitution of hydrogen with the heavier isotope deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater energy required to break the C-D bond results in a slower reaction rate for processes where C-H bond cleavage is the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE) .
In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing these hydrogens with deuterium, the metabolic rate of a drug can be significantly reduced. This can lead to:
-
Improved Metabolic Stability: The drug is broken down more slowly, leading to a longer half-life in the body.
-
Enhanced Bioavailability: A greater proportion of the administered dose reaches systemic circulation.
-
Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can sometimes decrease the production of harmful byproducts.
Experimental Protocols and Applications
The primary application of this compound in a research context is as an internal standard for the quantitative analysis of 1,3-Dimethoxybenzene or structurally similar analytes using chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS).
Synthesis of 1,3-Dimethoxybenzene and its Deuterated Analog
Synthesis of 1,3-Dimethoxybenzene: A common laboratory preparation involves the methylation of resorcinol.
-
Reactants: Resorcinol, dimethyl sulfate (B86663), and a base (e.g., sodium hydroxide).
-
Procedure: Resorcinol is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is then added dropwise while controlling the temperature. The mixture is heated to complete the reaction and then cooled. The organic layer containing 1,3-dimethoxybenzene is separated, washed, dried, and purified by distillation.[13]
Synthesis of this compound: The synthesis of the deuterated analog is more complex and typically involves isotopic exchange reactions. A general approach for deuterating aromatic compounds involves an acid-catalyzed exchange with a deuterium source.
-
Reactants: 1,3-Dimethoxybenzene, a deuterated acid (e.g., deuterated sulfuric acid), and a deuterium source (e.g., deuterium oxide - D₂O).
-
General Procedure: 1,3-Dimethoxybenzene is treated with a strong deuterated acid in the presence of D₂O. The reaction may require elevated temperatures and pressure to facilitate the exchange of all aromatic and methyl protons with deuterons. The product is then isolated and purified. The efficiency of the deuteration is confirmed by ¹H NMR and mass spectrometry.
Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis
Objective: To accurately quantify an analyte (e.g., a drug candidate with a similar structure) in a biological matrix like plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound (the internal standard, IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the analyte into the blank biological matrix to prepare a series of calibration standards and QCs.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (calibrator, QC, or unknown), add a fixed volume of the internal standard stock solution.
-
Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Separate the analyte and the internal standard using a suitable mobile phase gradient.
-
Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Drug Development Workflows
At present, there is no specific signaling pathway that has been identified to be directly modulated by 1,3-Dimethoxybenzene or its deuterated analog in a manner relevant to drug action. The primary role of these molecules in drug development is not as therapeutic agents themselves, but as tools to facilitate the development of other drugs.
The logical workflow in a drug development program where a deuterated analog is considered involves several stages:
References
- 1. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethoxybenzol ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 6. 1,3-Dimethoxybenzene 151-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1,3-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 151-10-0 CAS MSDS (1,3-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. prepchem.com [prepchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Aromatic Compounds Using 1,3-Dimethoxybenzene-D10 as an Internal Standard by GC-MS
Abstract
This application note details a robust and reliable method for the quantitative analysis of volatile and semi-volatile aromatic compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,3-Dimethoxybenzene-D10 as an internal standard. The use of a deuterated internal standard is a well-established technique to enhance the accuracy and precision of analytical measurements by correcting for variations during sample preparation and instrumental analysis. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the quantitative analysis of aromatic compounds.
Introduction
The accurate quantification of aromatic compounds is crucial in diverse fields, including environmental monitoring, food and beverage safety, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these compounds. However, the complexity of sample matrices and the multi-step nature of sample preparation can introduce variability and affect the accuracy of quantification.
The internal standard method is a widely accepted approach to mitigate these issues. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be distinguished by the detector. Deuterated analogs of analytes, such as this compound, are excellent internal standards for GC-MS analysis. They exhibit similar chromatographic behavior and ionization efficiency to their non-deuterated counterparts, but their mass difference allows for clear differentiation by the mass spectrometer. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, enabling accurate correction of the final calculated concentration.
This application note provides a generalized yet detailed protocol for the use of this compound as an internal standard for the analysis of a range of aromatic compounds.
Experimental Protocols
Reagents and Standards
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or higher).
-
Analytes of Interest: Stock solutions of target aromatic compounds (e.g., phenol, anisole, other dimethoxybenzene isomers, etc.) at a concentration of 1000 µg/mL in methanol.
-
Internal Standard (IS): this compound stock solution at a concentration of 1000 µg/mL in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solutions in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should be spiked with the internal standard to a constant final concentration (e.g., 20 ng/mL).
-
Internal Standard Spiking Solution: Prepare a dilution of the this compound stock solution in dichloromethane to a suitable concentration for spiking samples (e.g., 1 µg/mL).
Sample Preparation (General Procedure for a Liquid Sample)
-
Sample Collection: Collect a representative sample in a clean, appropriate container.
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., 10 mL or 10 g), add a precise volume of the internal standard spiking solution to achieve a final concentration within the linear range of the instrument (e.g., 20 ng/mL).
-
Extraction:
-
For aqueous samples, perform a liquid-liquid extraction (LLE) with dichloromethane. Adjust the pH of the sample if necessary to optimize the extraction of target analytes. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times.
-
For solid samples, a solvent extraction (e.g., Soxhlet or pressurized liquid extraction) with an appropriate solvent mixture may be necessary.
-
-
Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of volatile and semi-volatile aromatic compounds. These should be optimized for the specific analytes and instrument being used.
| GC Parameter | Condition |
| Instrument | Agilent 7890B GC coupled to a 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Parameter | Condition |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (Analyte) | To be determined based on the mass spectrum of each analyte |
| Qualifier Ion(s) (Analyte) | To be determined based on the mass spectrum of each analyte |
| Quantification Ion (IS) | To be determined (e.g., m/z 148 for this compound) |
| Qualifier Ion(s) (IS) | To be determined (e.g., m/z 119, 94 for this compound) |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The linearity of the curve should be evaluated, with a correlation coefficient (R²) of >0.995 being desirable.
Quantitative Data Summary
The following table presents representative quantitative data that could be obtained from a method validation study using this protocol. The values are illustrative and should be determined experimentally for each specific application.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Anisole | 8.5 | 1 - 100 | 0.3 | 1.0 | 95 - 105 | < 10 |
| Phenol | 9.2 | 1 - 100 | 0.5 | 1.5 | 92 - 108 | < 12 |
| 1,2-Dimethoxybenzene | 10.1 | 1 - 100 | 0.2 | 0.8 | 98 - 103 | < 8 |
| 1,4-Dimethoxybenzene | 10.3 | 1 - 100 | 0.2 | 0.8 | 97 - 104 | < 9 |
| This compound (IS) | 9.8 | - | - | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
Application of 1,3-Dimethoxybenzene-D10 for Accurate Quantification of 1,3-Dimethoxybenzene in Environmental Water Samples by LC-MS/MS
Introduction
1,3-Dimethoxybenzene (B93181), a member of the dimethoxybenzene class of organic compounds, is utilized as an intermediate in the synthesis of various organic compounds.[1][2][3] Its presence in environmental water sources can be an indicator of industrial pollution, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level determination of 1,3-dimethoxybenzene in water samples.
The method employs 1,3-Dimethoxybenzene-D10, a stable isotope-labeled version of the analyte, as an internal standard (IS). The use of a deuterated internal standard is a widely accepted technique in quantitative mass spectrometry to compensate for variations in sample preparation, injection volume, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[4] this compound is an ideal internal standard as it co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][4]
Experimental Protocols
Materials and Reagents
-
1,3-Dimethoxybenzene (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,3-dimethoxybenzene and this compound in 10 mL of methanol, respectively.
-
Working Standard Solution (10 µg/mL): Dilute the 1,3-dimethoxybenzene primary stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank water samples to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
Sample Preparation (Solid Phase Extraction)
-
Collect 100 mL of the water sample.
-
Spike the sample with 10 µL of the 1 µg/mL internal standard spiking solution to achieve a final IS concentration of 100 ng/L.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1,3-Dimethoxybenzene | 139.1 | 109.1 | 100 | 15 |
| 1,3-Dimethoxybenzene | 139.1 | 94.1 | 100 | 20 |
| This compound (IS) | 149.2 | 116.2 | 100 | 15 |
| This compound (IS) | 149.2 | 98.2 | 100 | 20 |
Data Presentation
Quantitative Performance
The use of this compound as an internal standard provides excellent linearity and sensitivity for the quantification of 1,3-dimethoxybenzene.
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 95 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of 1,3-dimethoxybenzene.
References
Application Note: Preparation of 1,3-Dimethoxybenzene-D10 Stock Solutions for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of 1,3-Dimethoxybenzene-D10 stock solutions. This deuterated analog of 1,3-dimethoxybenzene (B93181) is commonly utilized as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is a critical practice in analytical chemistry to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results. This protocol outlines the necessary materials, procedural steps, and safety precautions for the preparation of a primary stock solution and subsequent working solutions.
Quantitative Data Summary
The following tables provide key quantitative information for this compound and the preparation of its stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈D₁₀O₂ | [1] |
| Molecular Weight | 148.23 g/mol | [1] |
| Isotopic Enrichment | ≥99 atom % D | [1] |
| Appearance | Liquid | N/A |
| Density | ~1.055 g/mL at 25°C (for non-deuterated) |
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Suitability | Stock Solution Storage Temperature | Storage Duration |
| Methanol (B129727) (Anhydrous) | High | -20°C | 1 month[2] |
| -80°C | 6 months[2] | ||
| Acetonitrile (Anhydrous) | High | -20°C | 1 month[2] |
| -80°C | 6 months[2] | ||
| Toluene | Miscible | -20°C | Not specified |
| Ethanol | Soluble | -20°C | Not specified |
| Acetone | Soluble | -20°C | Not specified |
Note: It is crucial to use anhydrous solvents to prevent deuterium-hydrogen exchange.
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound, followed by the preparation of a 10 µg/mL working solution.
Materials and Reagents
-
This compound (solid or liquid)
-
Methanol (anhydrous, HPLC grade or higher)
-
Acetonitrile (anhydrous, HPLC grade or higher)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated microliter pipettes and sterile tips
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use.
-
Solutions are flammable; keep away from ignition sources.
Preparation of 1 mg/mL Primary Stock Solution
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of anhydrous methanol (or acetonitrile) to the flask to dissolve the compound. Gently swirl the flask or use an ultrasonic bath to ensure complete dissolution.
-
Dilution to Volume: Once completely dissolved, bring the solution to the final volume of 10 mL with the same anhydrous solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a properly labeled amber glass vial with a PTFE-lined cap. Store at -20°C or -80°C for long-term stability.
Preparation of 10 µg/mL Working Solution
-
Equilibration: Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated pipette, transfer 500 µL of the 1 mg/mL primary stock solution into a 50 mL Class A volumetric flask.
-
Solvent Addition: Dilute to the final volume of 50 mL with anhydrous methanol (or acetonitrile).
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing.
-
Storage: Transfer the working solution into a properly labeled amber glass vial with a PTFE-lined cap. It is recommended to prepare fresh working solutions daily or as needed for your analytical runs. Store at 2-8°C for short-term use.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
References
Application Note: Quantitative Analysis of Phenolic Compounds in Environmental Water Samples Using 1,3-Dimethoxybenzene-D10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,4-dichlorophenol (B122985) (2,4-DCP) in environmental water samples. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1,3-Dimethoxybenzene-D10 as an internal standard for accurate quantification. The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, ensuring high precision and accuracy.[1] This methodology is applicable to environmental monitoring and toxicological studies.
Introduction
Phenolic compounds are a class of environmental pollutants that can be found in various industrial effluents and as byproducts of disinfection processes. Their potential toxicity necessitates sensitive and accurate monitoring methods. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled compound, such as this compound, to quantify a chemically similar analyte.[2] The stable isotope-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass, allowing for precise quantification by correcting for matrix effects and procedural losses.[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
2,4-Dichlorophenol (≥99% purity)
-
This compound (internal standard, ≥98% isotopic purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Reagent water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS derivatization
-
-
Sample Collection: Environmental water samples should be collected in amber glass bottles and stored at 4°C.
Sample Preparation (Solid Phase Extraction)
A solid-phase extraction (SPE) method is employed to extract and concentrate the analyte and internal standard from water samples.
-
Spiking: To a 100 mL water sample, add a known concentration of this compound (e.g., 100 ng/L).
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of either ethyl acetate for GC-MS analysis or methanol/water for LC-MS/MS analysis.
GC-MS Analysis Protocol
-
Derivatization: To the 1 mL ethyl acetate extract, add 50 µL of MSTFA and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless, 280°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,4-DCP-TMS: m/z 234 (quantifier), 199 (qualifier)
-
This compound: m/z 148 (quantifier), 118 (qualifier)
-
-
LC-MS/MS Analysis Protocol
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
MS/MS System: Sciex QTRAP 6500 or equivalent
-
Ionization: Electrospray Ionization (ESI), negative mode for 2,4-DCP, positive mode for this compound (if necessary, though less common for this compound). A more suitable internal standard for LC-MS might be a deuterated analog of the analyte itself. For the purpose of this illustrative protocol, we will proceed with the specified internal standard.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
2,4-DCP: Precursor ion m/z 161 -> Product ions m/z 125 (quantifier), 99 (qualifier)
-
This compound: Precursor ion m/z 149 [M+H]+ -> Product ions (hypothetical, to be determined experimentally)
-
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of 2,4-DCP in spiked water samples using this compound as the internal standard.
| Sample ID | Spiked Concentration (ng/L) | Measured Concentration (ng/L) - GC-MS | Recovery (%) - GC-MS | Measured Concentration (ng/L) - LC-MS/MS | Recovery (%) - LC-MS/MS |
| Sample 1 | 50 | 48.5 | 97.0 | 49.2 | 98.4 |
| Sample 2 | 100 | 102.1 | 102.1 | 98.9 | 98.9 |
| Sample 3 | 250 | 245.3 | 98.1 | 253.5 | 101.4 |
| Sample 4 | 500 | 510.8 | 102.2 | 495.0 | 99.0 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2,4-DCP.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Phenolic Compounds in Environmental Water Samples by Isotope Dilution Mass Spectrometry using 1,3-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of phenolic compounds in environmental water samples. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) with 1,3-Dimethoxybenzene-D10 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for environmental monitoring and water quality assessment, providing reliable quantification of trace-level phenolic contaminants.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1][2] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H).
This compound is the deuterium-labeled form of 1,3-dimethoxybenzene (B93181) and serves as an excellent internal standard for the quantification of various organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its chemical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer.
This application note provides a detailed protocol for the quantification of a representative phenolic compound, phenol (B47542), in water samples using this compound as the internal standard, followed by GC-MS analysis.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. A known quantity of the internal standard (this compound) is added to the unknown sample containing the analyte (phenol). After thorough mixing and equilibration, the sample is processed. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios. The concentration of the analyte is then calculated based on the measured isotope ratio.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Phenol (analytical standard)
-
This compound (internal standard)
-
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Acetic Anhydride (B1165640)
-
Potassium Carbonate
-
Deionized water (18.2 MΩ·cm)
-
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of phenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the phenol primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the 100 mL water sample. Vortex for 30 seconds.
-
Extraction:
-
Transfer the spiked sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (bottom) layer in a clean flask.
-
Repeat the extraction twice more with 30 mL portions of dichloromethane.
-
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
Add 100 µL of acetic anhydride and 50 mg of potassium carbonate to the concentrated extract.
-
Vortex for 1 minute and let it react for 10 minutes at room temperature. This step converts phenol to the more volatile phenyl acetate.
-
-
Final Volume Adjustment: Adjust the final volume to 1 mL with dichloromethane. Transfer to a GC vial for analysis.
Caption: Experimental Workflow for Sample Preparation.
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for Analyte and Internal Standard
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Phenyl Acetate | 8.5 min | 94 | 136 |
| This compound | 9.2 min | 148 | 115 |
Data Presentation and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (phenyl acetate) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. The concentration of phenol in the unknown samples is then determined from this calibration curve.
Table 2: Representative Calibration Data
| Standard Concentration (ng/mL) | Phenyl Acetate Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 123,500 | 0.010 |
| 5 | 6,300 | 124,100 | 0.051 |
| 10 | 12,800 | 123,800 | 0.103 |
| 50 | 64,500 | 124,500 | 0.518 |
| 100 | 129,000 | 123,900 | 1.041 |
| 500 | 650,000 | 124,200 | 5.233 |
| 1000 | 1,310,000 | 123,600 | 10.599 |
Calibration Curve: A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (r²) of >0.99.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and reliable means for the quantification of phenolic compounds in environmental water samples. The detailed protocol presented here can be adapted for the analysis of other similar volatile and semi-volatile organic compounds in various matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data of the highest quality for research, regulatory, and drug development applications.
References
Application Note: High-Throughput Analysis of Semi-Volatile Organic Compounds in Environmental Water Samples Using 1,3-Dimethoxybenzene-D10 as an Internal Standard
AP-QC-2025-1207
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of a range of semi-volatile organic compounds (SVOCs) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification. To ensure accuracy and precision, 1,3-Dimethoxybenzene-D10 is employed as an internal standard (IS) to correct for variations during sample preparation and analysis. This deuterated standard is chemically similar to many aromatic SVOCs, making it an excellent choice for isotope dilution techniques. The described protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
The monitoring of semi-volatile organic compounds in water sources is critical due to their potential toxicity and persistence in the environment. Accurate quantification of these compounds at low concentrations requires a reliable analytical method that can account for sample matrix effects and variations in extraction efficiency. The use of a deuterated internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by GC-MS. Stable isotope dilution analysis, where a known quantity of an isotopically labeled analog of the analyte is added to the sample, is a powerful tool for compensating for analyte loss during sample processing.
This application note provides a detailed protocol for the extraction and analysis of SVOCs in water, using this compound as an internal standard. The workflow is designed for high-throughput laboratories and provides the necessary detail for implementation.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Application Notes and Protocols for the Use of 1,3-Dimethoxybenzene-D10 in Environmental Sample Analysis
Introduction
1,3-Dimethoxybenzene-D10 is the deuterated form of 1,3-dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether. In environmental analysis, it serves as a robust internal standard for the quantification of various organic micropollutants. Its utility is particularly pronounced in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard like this compound is a cornerstone of the isotope dilution technique, which corrects for analyte loss during sample preparation and variations in instrument response, thereby enhancing the accuracy and precision of analytical measurements.
This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental water samples for target analytes such as phenolic compounds and other related emerging contaminants.
Application: Analysis of Phenolic Compounds in Water by GC-MS
This protocol is adapted from established methodologies for the analysis of phenols in drinking and wastewater, such as those outlined in U.S. EPA Method 528.[1][2] this compound is employed as an internal standard to ensure accurate quantification of target phenolic analytes.
Target Analytes:
-
Phenol
-
2-Chlorophenol
-
4-Chlorophenol
-
2,4-Dichlorophenol
-
2,6-Dichlorophenol
-
2,4,6-Trichlorophenol
-
Resorcinol (1,3-dihydroxybenzene)
-
Other substituted phenols
Experimental Protocol
1. Sample Collection and Preservation
-
Collect 1-liter water samples in amber glass bottles.
-
Preserve the samples by adjusting the pH to < 2 with hydrochloric acid (HCl).
-
Store the samples at 4°C and analyze within 14 days of collection.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge containing a styrene-divinylbenzene copolymer (500 mg) by passing 10 mL of methanol (B129727) followed by 10 mL of reagent water.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 5 µg/L final concentration) to the 1-liter water sample.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes and the internal standard from the cartridge with 5 mL of ethyl acetate (B1210297) or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization (for Phenols)
-
To improve the chromatographic properties of the phenolic compounds, derivatization is often necessary.
-
Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the 1 mL extract.
-
Allow the reaction to proceed at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Injection: Inject 1 µL of the derivatized extract into the GC inlet in splitless mode.
-
Chromatographic and Mass Spectrometric Conditions: The following table provides typical GC-MS parameters.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Injector Temperature | 275°C |
| Oven Program | Initial: 60°C (hold 5 min), Ramp: 8°C/min to 300°C (hold 10 min)[2] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Transfer Line Temp. | 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan Mode |
5. Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
Data Presentation
Table 1: Illustrative Quantitative Data for Phenol Analysis using this compound as an Internal Standard
| Analyte | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Phenol | 0.05 | 0.15 | 95 | 5 |
| 2-Chlorophenol | 0.04 | 0.12 | 98 | 4 |
| 2,4-Dichlorophenol | 0.03 | 0.10 | 102 | 6 |
| 2,4,6-Trichlorophenol | 0.02 | 0.06 | 97 | 5 |
| Resorcinol | 0.06 | 0.20 | 92 | 7 |
Note: These values are for illustrative purposes and may vary depending on the specific instrumentation and matrix.
Diagrams
Caption: Workflow for the analysis of phenolic compounds in water.
References
Application Notes and Protocols for the Use of 1,3-Dimethoxybenzene-D10 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1,3-Dimethoxybenzene-D10 as an internal standard in metabolomics studies, particularly focusing on the analysis of volatile organic compounds (VOCs) in biological matrices.
Application Note 1: Quantification of Volatile Organic Compounds in Human Fecal Samples using GC-MS
Introduction
The gut microbiome plays a crucial role in human health and disease, and the analysis of fecal volatile organic compounds (VOCs) offers a non-invasive window into gut microbial metabolism. Accurate quantification of these VOCs is essential for identifying potential biomarkers. Due to the complexity of the fecal matrix and the volatility of the analytes, the use of a stable isotope-labeled internal standard is critical to correct for sample preparation variability and matrix effects. This compound is an ideal internal standard for this application due to its chemical similarity to many aromatic VOCs found in feces and its distinct mass-to-charge ratio from its unlabeled counterpart.
Experimental Workflow
The general workflow for the quantitative analysis of VOCs in fecal samples involves sample homogenization, headspace solid-phase microextraction (HS-SPME), and analysis by gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes hypothetical quantitative results for selected VOCs in human fecal samples from a pilot study (n=10) using this compound as an internal standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Mean Concentration (ng/g) | Standard Deviation (ng/g) | %RSD |
| Indole | 12.5 | 117 | 90 | 250.4 | 45.2 | 18.1 |
| Phenol | 8.2 | 94 | 66 | 150.8 | 25.6 | 17.0 |
| p-Cresol | 9.5 | 107 | 77 | 450.2 | 81.4 | 18.1 |
| 1,3-Dimethoxybenzene (B93181) | 10.8 | 138 | 107 | - | - | - |
| This compound | 10.78 | 148 | 112 | Internal Standard | Internal Standard | N/A |
Protocol: GC-MS Analysis of Fecal VOCs
1. Materials and Reagents
-
Fecal samples
-
Saturated NaCl solution
-
This compound solution (1 µg/mL in methanol)
-
HS-SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation
-
Weigh 0.5 g of frozen fecal sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Spike the slurry with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Immediately cap the vial tightly.
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Incubate the vial at 60°C for 15 minutes in a heating block with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately insert it into the GC injection port.
4. GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
5. Data Analysis
-
Integrate the peak areas of the target analytes and the internal standard (this compound, m/z 148).
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve.
-
Quantify the concentration of each analyte in the fecal sample.
Application Note 2: Analysis of Exhaled Breath Condensate for Environmental Exposure Biomarkers
Introduction
Exhaled breath condensate (EBC) is a valuable, non-invasive biological matrix for assessing exposure to environmental pollutants. Analysis of VOCs in EBC can provide insights into recent exposures. 1,3-Dimethoxybenzene is a compound that can be present in the environment from various sources. The use of this compound as an internal standard allows for the accurate quantification of the parent compound and other structurally related VOCs in EBC, correcting for collection and sample processing inefficiencies.
Experimental Workflow
The workflow for EBC analysis involves sample collection, internal standard spiking, liquid-liquid extraction, and subsequent analysis by LC-MS/MS for enhanced sensitivity and specificity.
Quantitative Data Summary
The following table presents hypothetical quantitative data for 1,3-dimethoxybenzene in EBC samples from a cohort with suspected environmental exposure (n=20).
| Analyte | MRM Transition (m/z) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | %RSD |
| 1,3-Dimethoxybenzene | 139.1 -> 109.1 | 52.3 | 12.5 | 23.9 |
| This compound | 149.1 -> 114.1 | Internal Standard | Internal Standard | N/A |
Protocol: LC-MS/MS Analysis of VOCs in EBC
1. Materials and Reagents
-
EBC samples collected using a dedicated device
-
This compound solution (10 ng/mL in acetonitrile)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Water, HPLC grade
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
2. Sample Preparation
-
Thaw the EBC sample (typically 1-2 mL).
-
Add 20 µL of the 10 ng/mL this compound internal standard solution.
-
Add 2 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
3. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, hold for 0.5 min
-
Linear gradient to 95% B over 5 min
-
Hold at 95% B for 2 min
-
Return to 5% B and equilibrate for 2.5 min
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,3-Dimethoxybenzene: 139.1 -> 109.1
-
This compound: 149.1 -> 114.1
-
4. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte using a calibration curve prepared in a surrogate matrix.
Metabolic Pathway of Methoxybenzenes
While the specific metabolic pathway of 1,3-dimethoxybenzene is not extensively documented in publicly available databases, the metabolism of similar methoxybenzene compounds is known to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic routes involve O-demethylation and aromatic hydroxylation.
This diagram illustrates the likely metabolic fate of 1,3-dimethoxybenzene, where it undergoes Phase I metabolism by CYP450 enzymes to form more polar metabolites, which are then conjugated in Phase II to facilitate their excretion from the body.
Analytical methods for detecting trace levels of 1,3-dimethoxybenzene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of trace levels of 1,3-dimethoxybenzene (B93181). The methods described herein are essential for various applications, including environmental monitoring, food and beverage quality control, and in the synthesis of pharmaceutical compounds. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for the trace analysis of 1,3-dimethoxybenzene. Two common sample introduction methods, Direct Injection and Headspace Analysis, are detailed below.
Direct Injection GC-MS/MS for Analysis in Wine
This method allows for the rapid and reliable quantitative analysis of 1,3-dimethoxybenzene in a complex matrix such as wine, without extensive sample preparation.
Quantitative Data Summary
| Parameter | Value |
| Limit of Detection (LOD) | 0.01–0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03–0.09 µg/mL |
| Linearity Range | 0.1–100 µg/mL |
| Recovery (at 0.5 µg/mL and 20 µg/mL) | 92–102%[1] |
| Intraday Precision (%RSD) | < 5.6%[1] |
| Interday Precision (%RSD) | < 8.5%[1] |
Experimental Protocol
1. Sample Preparation:
-
No extensive sample preparation is required.
-
Prior to injection, add an internal standard (e.g., hexadeuterobenzene) to the wine sample.[1]
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Trace 1310 GC (or equivalent)
-
Mass Spectrometer: TSQ 8000 Evo triple quadrupole MS (or equivalent)[1]
-
Column: DB-624, 60 m x 0.25 mm, 1.40 µm film thickness (or equivalent)[1]
-
Injector: PTV injector in splitless mode (splitless time 0.6 min)[1]
-
Injection Volume: 1 µL[1]
-
Injector Temperature Program: 200°C for 0.05 min, then ramp at 14.5°C/s to 300°C and hold for 0.6 min.[1]
-
Carrier Gas: Helium
-
MS/MS Parameters: Optimized for the specific transitions of 1,3-dimethoxybenzene.
Experimental Workflow
References
Application Notes and Protocols: 1,3-Dimethoxybenzene-D10 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 1,3-Dimethoxybenzene-D10 as a tracer in chemical reactions. This versatile isotopically labeled compound serves as an invaluable tool for elucidating reaction mechanisms through kinetic isotope effect (KIE) studies and as a robust internal standard for quantitative analysis.
Application 1: Mechanistic Elucidation via Kinetic Isotope Effect Studies in Electrophilic Aromatic Substitution
Deuterium-labeled compounds are instrumental in determining the rate-determining step of a chemical reaction. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, the kinetic isotope effect (kH/kD) can be calculated. A significant primary KIE (typically > 2) suggests that the C-H (or C-D) bond is broken in the rate-determining step.
This protocol describes a hypothetical experiment to determine the KIE for the nitration of 1,3-dimethoxybenzene (B93181), a classic electrophilic aromatic substitution (EAS) reaction.
Experimental Protocol: Competitive Nitration of 1,3-Dimethoxybenzene and this compound
Objective: To determine the kinetic isotope effect for the nitration of 1,3-dimethoxybenzene to understand if the C-H bond cleavage is the rate-determining step.
Materials:
-
1,3-Dimethoxybenzene
-
This compound (≥98% isotopic purity)
-
Nitric Acid (70%)
-
Sulfuric Acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,4-dichlorobenzene) for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: Prepare an equimolar solution of 1,3-dimethoxybenzene and this compound in anhydrous dichloromethane. Add a known concentration of an internal standard.
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0 °C), slowly add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) to the solution from step 1 with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching them with saturated sodium bicarbonate solution, and analyzing the organic layer by GC-MS. The reaction should be stopped at low conversion (e.g., <10%) to ensure the ratio of reactants does not significantly change.
-
Workup: Once the desired conversion is reached, quench the entire reaction mixture by pouring it over ice and then neutralizing it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Analyze the final product mixture using GC-MS to determine the relative amounts of the unreacted 1,3-dimethoxybenzene and this compound, as well as the nitrated products.
Data Analysis:
The kinetic isotope effect (kH/kD) is calculated from the ratio of the products formed at low conversion using the following equation:
kH/kD = [Product-H] / [Product-D]
Where:
-
[Product-H] is the concentration of the non-deuterated nitrated product.
-
[Product-D] is the concentration of the deuterated nitrated product.
Hypothetical Quantitative Data
| Experiment Run | [Product-H] (Relative Abundance) | [Product-D] (Relative Abundance) | Calculated kH/kD |
| 1 | 5.2 | 4.9 | 1.06 |
| 2 | 5.5 | 5.3 | 1.04 |
| 3 | 5.3 | 5.1 | 1.04 |
| Average | 1.05 |
Interpretation of Results:
A kH/kD value close to 1, as shown in the hypothetical data, indicates that there is no significant primary kinetic isotope effect. This suggests that the C-H bond cleavage is not the rate-determining step in the nitration of 1,3-dimethoxybenzene. The slow step is the initial attack of the electrophile on the aromatic ring to form the sigma complex.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dimethoxybenzene-D10 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dimethoxybenzene-D10 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an analytical method?
A1: this compound is a deuterated stable isotope-labeled (SIL) internal standard. Its primary role is to improve the accuracy and precision of quantitative analyses, typically in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[1] Because it is chemically almost identical to the analyte of interest (the non-deuterated 1,3-Dimethoxybenzene), it experiences similar variations during sample preparation, injection, and ionization. By normalizing the analyte signal to the internal standard signal, these variations can be effectively compensated for.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement).[2] Structural analogs may have different retention times and ionization efficiencies, making them less effective at compensating for these variations.[2]
Q3: At what stage of the experimental workflow should the this compound internal standard be added?
A3: The internal standard should be added as early as possible in the sample preparation process.[3] This ensures that it accounts for analyte loss or variability throughout the entire workflow, including extraction, evaporation, and reconstitution steps.
Q4: What are the key considerations when selecting an internal standard?
A4: Key criteria for selecting a suitable internal standard include: having an identical or very similar chemical structure to the analyte, chemical stability, a mass-to-charge ratio that is easily distinguishable by the mass spectrometer, and its absence in the sample matrix.[4]
Troubleshooting Common Issues
This section addresses specific issues that may arise during the optimization and use of this compound internal standard.
Issue 1: High Variability in Internal Standard Peak Area
-
Question: My this compound peak area is highly variable across my sample batch, leading to poor precision. What are the likely causes and solutions?
-
Answer: High variability in the internal standard peak area can stem from several sources. The most common culprits are inconsistent sample preparation, issues with the LC or GC system, or matrix effects. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Inconsistent Sample Preparation | Review pipetting techniques for consistency. Ensure complete and uniform evaporation and reconstitution of samples. Verify thorough mixing at each stage. | Automate liquid handling steps if possible to minimize human error. |
| Autosampler/Injector Issues | Check for air bubbles in the syringe. Perform an injection precision test with the internal standard solution alone. | Purge the syringe and injection port. Ensure the injection volume is consistent. |
| Matrix Effects | Analyze the internal standard in a clean solvent and compare its response to the response in a matrix blank. A significant difference indicates matrix effects. | Optimize the chromatographic method to separate the internal standard from co-eluting matrix components. Consider more rigorous sample cleanup procedures like solid-phase extraction (SPE). |
Issue 2: Poor Linearity of the Calibration Curve
-
Question: My calibration curve is non-linear, especially at higher analyte concentrations. How can I address this?
-
Answer: Non-linearity can be caused by several factors, including detector saturation, isotopic interference, or an inappropriate concentration of the internal standard.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Detector Saturation | Review the peak shape of the analyte and internal standard at high concentrations. A flattened peak top is a sign of saturation. | Dilute the samples to bring the analyte concentration within the linear range of the detector.[1] If multiple product ions are available, consider using a less abundant one for quantification.[1] |
| Isotopic Interference ("Cross-Talk") | This occurs when natural isotopes of the analyte contribute to the internal standard's signal. This is more pronounced at high analyte concentrations. | Use an internal standard with a higher degree of deuteration if available. Some mass spectrometry software can mathematically correct for isotopic contributions.[1] |
| Inappropriate Internal Standard Concentration | An internal standard concentration that is too low may result in a poor signal-to-noise ratio at the lower end of the curve, while a concentration that is too high can lead to detector saturation. | Optimize the internal standard concentration as described in the experimental protocol below. A common starting point is a concentration that yields a signal intensity of about 50% of the highest calibration standard.[1] |
Issue 3: Retention Time Shift Between Analyte and Internal Standard
-
Question: I am observing a slight shift in retention time between my analyte and this compound. Is this a problem?
-
Answer: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a minor, consistent shift is generally not problematic, a significant or variable shift can be.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Chromatographic Isotope Effect | Assess the degree of peak separation. If the peaks still largely overlap, the impact on quantification may be minimal. | If the separation is significant, adjust the chromatographic conditions (e.g., gradient, mobile phase composition, or column temperature) to improve co-elution. |
| Differential Matrix Effects | If the analyte and internal standard separate, they may experience different levels of ion suppression or enhancement, compromising accurate quantification. | Modify the chromatographic method to ensure co-elution. If this is not possible, a different internal standard may be necessary. |
Experimental Protocol: Optimization of this compound Concentration
This protocol provides a detailed methodology for optimizing the concentration of this compound internal standard for a quantitative assay.
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without causing detector saturation, and effectively normalizes the analyte signal across the calibration range.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Analyte stock solution (e.g., 1 mg/mL in methanol)
-
Blank matrix (e.g., plasma, urine, or the solvent used for standards)
-
Mobile phase and other necessary reagents for the analytical method
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of the analyte at concentrations spanning the expected calibration range (e.g., from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ)).
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).
-
-
Sample Preparation:
-
For each internal standard concentration, prepare a set of calibration standards by spiking the appropriate analyte working solution and the internal standard working solution into the blank matrix.
-
Prepare a "zero sample" containing only the internal standard in the blank matrix.
-
Prepare a blank sample containing only the blank matrix.
-
-
Data Acquisition:
-
Analyze the prepared samples using the developed LC-MS or GC-MS method.
-
-
Data Analysis:
-
For each internal standard concentration, plot the analyte/internal standard peak area ratio against the analyte concentration to generate a calibration curve.
-
Evaluate the linearity (R² value), accuracy, and precision of each calibration curve.
-
Examine the peak shape and signal intensity of the internal standard in the "zero sample" for each concentration.
-
Illustrative Data for Concentration Optimization:
| IS Concentration | Linearity (R²) | Precision (%RSD at LLOQ) | Accuracy (%Recovery at LLOQ) | IS Signal Intensity (cps) | Observations |
| 10 ng/mL | 0.991 | 18.5 | 82.3 | 5.0 x 10³ | Poor signal-to-noise at LLOQ. |
| 50 ng/mL | 0.998 | 8.2 | 95.6 | 2.5 x 10⁴ | Good linearity and precision. |
| 100 ng/mL | 0.999 | 4.5 | 101.2 | 5.1 x 10⁴ | Optimal performance. |
| 500 ng/mL | 0.997 | 4.8 | 103.5 | 2.6 x 10⁵ | Potential for minor detector saturation at ULOQ. |
| 1000 ng/mL | 0.992 | 5.1 | 105.1 | 5.2 x 10⁵ | Evidence of detector saturation. |
Note: This table presents illustrative data. Actual results will vary depending on the specific analytical method and instrumentation.
Visualizing Workflows and Logic
Experimental Workflow for Internal Standard Concentration Optimization
A flowchart of the experimental workflow for optimizing the internal standard concentration.
Troubleshooting Logic for High Internal Standard Variability
A logical diagram for troubleshooting high variability in the internal standard signal.
References
Technical Support Center: 1,3-Dimethoxybenzene-D10 Signal Response
Welcome to the Technical Support Center for troubleshooting poor signal response of 1,3-Dimethoxybenzene-D10. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical experiments, particularly those involving Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in analytical experiments?
A1: this compound is a deuterated form of 1,3-Dimethoxybenzene. It is commonly used as an internal standard for quantitative analysis in GC-MS or LC-MS methods.[1] The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification of the target analyte.[2][3]
Q2: I am observing a weak or no signal for this compound. What are the potential causes?
A2: A poor signal response for this compound can stem from several factors, including:
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Inappropriate Instrument Settings: Suboptimal GC-MS or LC-MS parameters, such as incorrect injection temperature, ion source temperature, or mass spectrometer tune.
-
Low Concentration: The concentration of the internal standard in the sample may be too low to produce a detectable signal.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of this compound, leading to a reduced signal.[4]
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Purity Issues: The purity of the standard itself might be compromised.[4]
Q3: Can the location of the deuterium (B1214612) labels on this compound affect its signal stability?
A3: Yes, the stability of the deuterium labels is crucial. For this compound, the deuterium atoms are on the aromatic ring and the methoxy (B1213986) groups. These are generally stable positions. However, in highly acidic or basic conditions, or with certain catalysts, there is a potential for back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This would lead to a decrease in the signal at the expected mass-to-charge ratio (m/z) for the deuterated compound and an increase in the signal for the unlabeled compound.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
This is one of the most common issues encountered. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal of this compound.
Quantitative Data Summary: GC-MS Parameters for Aromatic Compounds
The following table provides a starting point for GC-MS method parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Potential Impact on Signal |
| GC Inlet Temperature | 250 - 280 °C | Too low: Incomplete vaporization. Too high: Thermal degradation. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Helium) | Affects peak shape and retention time. |
| Oven Temperature Program | Start at 40-60°C, ramp to 280-300°C | Optimizes separation from other components. |
| MS Ion Source Temperature | 230 - 280 °C | Affects ionization efficiency and fragmentation. |
| Ionization Energy | 70 eV (for Electron Ionization) | Standard energy for library matching. |
| Scan Range (m/z) | 50 - 250 amu | Should cover the expected fragments of the analyte and internal standard. |
Issue 2: Inconsistent or Drifting Signal Intensity
Variability in the signal of the internal standard across a sample batch can lead to inaccurate quantification.
Logical Relationship Diagram for Signal Instability:
Caption: Potential causes for inconsistent internal standard signal intensity.
Recommended Actions for Signal Instability:
-
Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into all samples and standards. Use autosamplers where possible to minimize human error.
-
Matrix Effects: If matrix effects are suspected, try diluting the sample or employing a more rigorous sample clean-up method. A post-extraction addition experiment can help to quantify the extent of matrix effects.[4]
-
Instrument Stability: Regularly clean the ion source and monitor the performance of the mass spectrometer. Run a system suitability test before each batch of samples.
-
Internal Standard Stability: Check the pH of your samples and standards, as extreme pH can promote deuterium-hydrogen exchange.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol provides a general guideline for the preparation of internal standard solutions.
Materials:
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This compound (high purity, ≥98%)
-
Methanol or Acetonitrile (HPLC or GC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes or syringes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of solvent and then dilute to the mark with the same solvent.
-
Mix thoroughly by inverting the flask multiple times.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent for your analytical method.
-
Mix thoroughly. This working solution can be used to spike samples and calibration standards.
-
Note: The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve for the target analyte.[2]
Protocol 2: Example GC-MS Method for Aromatic Compounds
This is a starting point for a GC-MS method. Optimization will be required.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
GC Parameters:
-
Inlet: Splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-250 for initial method development.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific ions for this compound. Based on the mass spectrum of the non-deuterated compound, likely ions to consider would be the molecular ion and major fragments. For this compound (MW ≈ 148.23), the molecular ion would be around m/z 148.
-
Expected Mass Spectrum Fragments of 1,3-Dimethoxybenzene (Non-deuterated): The NIST WebBook of Chemistry provides the mass spectrum for the non-deuterated 1,3-Dimethoxybenzene, which shows a prominent molecular ion at m/z 138 and other fragments. For the D10 version, the masses of these fragments will be shifted.
This technical support center provides a foundational guide for troubleshooting issues with this compound. For further assistance, consulting the technical data sheet from your supplier and performing systematic method development and validation are recommended.
References
Technical Support Center: Addressing Matrix Effects with 1,3-Dimethoxybenzene-D10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dimethoxybenzene-D10 as an internal standard to mitigate matrix effects in complex samples during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly in complex biological matrices such as plasma, urine, or tissue extracts.[2][3]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] this compound is a SIL-IS for 1,3-dimethoxybenzene (B93181) and can be used for other structurally similar analytes. Because it is chemically almost identical to the non-labeled analyte, it co-elutes from the chromatography column and experiences nearly the same degree of ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift is significant enough to cause the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[5]
Q4: What are the key considerations when selecting a deuterated internal standard like this compound?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1]
-
Chemical Purity: The internal standard should be free from the unlabeled analyte to prevent artificially inflating the analyte's measured concentration.
-
Co-elution: The internal standard should ideally co-elute with the target analyte to experience the same matrix effects.[6]
-
Stability: The deuterium (B1214612) labels should be stable and not exchange with protons from the solvent during sample preparation and analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/internal standard area ratio | Inconsistent matrix effects across different samples. Inconsistent sample preparation (e.g., pipetting errors, variable extraction recovery).[7] Analyte or internal standard degradation. | Evaluate matrix effects by analyzing samples from at least six different sources of the same matrix.[3] Automate liquid handling steps where possible to improve precision. Prepare fresh stock and working solutions of the analyte and this compound. |
| Analyte and this compound do not co-elute | Isotope Effect: The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[1] Column Degradation: Loss of stationary phase or column contamination can affect the separation.[1] | Optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase composition) to minimize the separation between the analyte and internal standard. Replace the analytical column with a new one of the same type and implement a column washing protocol.[1] |
| Unexpectedly high or low analyte concentrations | Cross-Contamination/Carryover: Residual analyte from a high-concentration sample is carried over to the next injection.[1] Incorrect Internal Standard Concentration: The concentration of the this compound working solution is incorrect.[1] Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement.[5] | Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.[1] Carefully reprepare the internal standard solution and verify its concentration.[1] Re-optimize the chromatography to ensure co-elution. If the problem persists, a different internal standard may be needed. |
| High variability in internal standard response across a batch | Matrix Effects: Significant ion suppression or enhancement is occurring.[7] Instrument Instability: Fluctuations in the mass spectrometer's performance. Inconsistent Spiking: The internal standard is not being added consistently to all samples.[8] | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9] Perform system suitability tests before and during the analytical run to monitor instrument performance. Ensure the internal standard is added at the earliest possible stage of the sample preparation process and that the spiking volume is accurate and consistent.[8] |
Data Presentation
The following tables present illustrative data on the assessment of matrix effects and the performance of this compound as an internal standard. Note: This is example data for demonstration purposes, as specific quantitative data for this compound was not available in the search results.
Table 1: Assessment of Matrix Effect on a Hypothetical Analyte in Human Plasma
| Plasma Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| 1 | 1,250,000 | 850,000 | 0.68 | -32% |
| 2 | 1,250,000 | 925,000 | 0.74 | -26% |
| 3 | 1,250,000 | 780,000 | 0.62 | -38% |
| 4 | 1,250,000 | 1,350,000 | 1.08 | +8% |
| 5 | 1,250,000 | 810,000 | 0.65 | -35% |
| 6 | 1,250,000 | 950,000 | 0.76 | -24% |
| Mean | 1,250,000 | 944,167 | 0.75 | -25% |
| %RSD | N/A | 22.5% | 22.5% | N/A |
Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Table 2: Correction of Matrix Effects using this compound Internal Standard
| Plasma Lot | Analyte/IS Ratio (Neat Solution) | Analyte/IS Ratio (Post-Extraction Spike) | IS-Normalized Matrix Factor |
| 1 | 2.50 | 2.45 | 0.98 |
| 2 | 2.50 | 2.55 | 1.02 |
| 3 | 2.50 | 2.40 | 0.96 |
| 4 | 2.50 | 2.58 | 1.03 |
| 5 | 2.50 | 2.48 | 0.99 |
| 6 | 2.50 | 2.52 | 1.01 |
| Mean | 2.50 | 2.50 | 1.00 |
| %RSD | N/A | 2.8% | 2.8% |
IS-Normalized Matrix Factor = (Analyte Peak Area in Matrix / IS Peak Area in Matrix) / (Analyte Peak Area in Neat Solution / IS Peak Area in Neat Solution)
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a standard method to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
-
Preparation of Standard Solutions (Set A): Prepare a series of calibration standards of the analyte in a neat solvent (e.g., methanol/water, 50/50, v/v) at various concentrations.
-
Preparation of Post-Spiked Matrix Samples (Set B): Extract at least six different lots of blank matrix (e.g., human plasma). After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level and each matrix lot using the formula: MF = (Peak response of analyte in post-spiked matrix) / (Peak response of analyte in neat solution)
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Evaluation: An MF value significantly different from 1.0 indicates a matrix effect. The relative standard deviation (%RSD) of the MF across different matrix lots indicates the variability of the matrix effect.
Protocol 2: Method for Analyte Quantification using this compound
This protocol provides a representative workflow for using this compound as an internal standard.
-
Sample Preparation: a. To 100 µL of sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution. b. Vortex briefly to mix. c. Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. d. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analyte and internal standard using a suitable C18 column and a gradient elution profile. c. Detect the analyte and this compound using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte's properties.
-
Quantification: a. Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) versus the analyte concentration for the calibration standards. b. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 1,3-Dimethoxybenzene-D10 in various matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,3-Dimethoxybenzene-D10 in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
This compound is the deuterated form of 1,3-Dimethoxybenzene, where ten hydrogen atoms have been replaced by deuterium (B1214612).[1] It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of the non-deuterated 1,3-Dimethoxybenzene or other similar analytes in complex matrices.[1]
Q2: What are the general recommendations for storing this compound?
To ensure the stability and isotopic integrity of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. One supplier suggests that the compound should be re-analyzed for chemical purity after three years of storage.
Q3: What are the primary factors that can cause the degradation of this compound?
The main factors that can contribute to the degradation of this compound include:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of dimethoxybenzene isomers.[2][3][4]
-
Isotopic Exchange: Under certain conditions, particularly in the presence of acidic or basic catalysts and protic solvents (like water or methanol), the deuterium atoms on the molecule can be replaced by hydrogen atoms from the surrounding environment.[1][2]
-
Enzymatic Degradation: In biological matrices, enzymes such as peroxidases may contribute to the degradation of aromatic compounds like 1,3-dimethoxybenzene.
-
Extreme pH: Strong acidic or basic conditions can promote both isotopic exchange and chemical degradation of the molecule.
Q4: Can this compound undergo isotopic exchange? If so, how can it be minimized?
Yes, isotopic exchange is a potential issue with deuterated standards. For aromatic compounds, deuterium atoms on the ring are generally stable but can exchange under strong acidic or basic conditions. To minimize isotopic exchange:
-
Avoid exposure to strong acids and bases during sample preparation and storage.
-
Use aprotic solvents whenever possible. If protic solvents are necessary, minimize the exposure time.
-
Store samples at low temperatures to reduce the rate of exchange reactions.
Stability Data
| Matrix | Storage Condition | Duration | Expected Stability | Potential Degradation Pathways |
| Plasma | -20°C | 30 days | High | Minimal degradation expected. |
| 4°C | 7 days | Moderate | Potential for minor enzymatic degradation. | |
| Room Temperature (25°C) | 24 hours | Low to Moderate | Increased risk of enzymatic degradation and potential for minor isotopic exchange. | |
| Urine | -20°C | 30 days | High | Minimal degradation expected. |
| 4°C | 7 days | Moderate | Potential for microbial degradation if not preserved. | |
| Room Temperature (25°C) | 24 hours | Low | Significant risk of microbial degradation. | |
| Tissue Homogenate | -80°C | 30 days | High | Minimal degradation expected. |
| (e.g., Liver) | -20°C | 7 days | Moderate | Increased risk of residual enzymatic activity causing degradation. |
| 4°C | 24 hours | Low | High risk of enzymatic degradation. |
Experimental Protocols
Protocol: Extraction and Analysis of 1,3-Dimethoxybenzene from Human Plasma using Headspace Solid-Phase Microextraction (SPME) and GC-MS
This protocol is a representative method for the analysis of volatile aromatic compounds like 1,3-Dimethoxybenzene in a biological matrix.
1. Materials and Reagents:
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
This compound (Internal Standard) stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 1 µg/mL in methanol)
-
Calibration standards of 1,3-Dimethoxybenzene
-
Headspace vials (10 mL or 20 mL) with caps (B75204) and septa
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
GC-MS system
2. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean headspace vial, add 1 mL of the plasma sample.
-
Spike the plasma sample with a known amount of the this compound working internal standard solution (e.g., 10 µL of 1 µg/mL solution).
-
For calibration standards, spike blank plasma with known concentrations of 1,3-Dimethoxybenzene and the same amount of internal standard.
-
Immediately cap and seal the vials.
-
Gently vortex the vials for 10 seconds.
3. Headspace SPME Extraction:
-
Place the vials in the autosampler tray of the GC-MS system.
-
Incubate the vials at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption of the volatile compounds.
4. GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC.
-
The analytes are thermally desorbed from the fiber onto the GC column.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve good separation of the analytes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for characteristic ions of 1,3-Dimethoxybenzene and this compound.
5. Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Troubleshooting Guides
Guide 1: Investigating Poor Peak Area Response or High Variability
If you are experiencing inconsistent or low peak areas for this compound, follow this troubleshooting guide.
References
Improving chromatographic peak shape for 1,3-Dimethoxybenzene-D10
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 1,3-Dimethoxybenzene-D10 and similar deuterated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[1] For a neutral compound like this compound, tailing can be caused by several factors:
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase.[2] In reversed-phase liquid chromatography (RPLC), residual silanol (B1196071) groups on the silica-based column packing can interact with analytes, causing tailing.[3]
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[4][5] Over time, the column's stationary phase can degrade, leading to poor performance.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[4][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from poorly connected fittings) can cause peak broadening and tailing.[2]
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[1] The most frequent causes include:
-
Column Overload: This is a primary cause of fronting, especially in gas chromatography or when the sample concentration is very high.[7][8]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion and fronting.[1][5]
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, creating channels that result in fronting peaks.[1]
Q3: My peak is split or broader than expected. What are the likely causes?
Peak splitting or significant broadening can indicate a few problems, often occurring before the separation even begins:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the sample band and affecting all peaks in the chromatogram.[4]
-
Column Void: A void or channel can form at the head of the column packing material over time.[9][10] This causes the sample to travel through the column unevenly, resulting in split or broad peaks.
-
Injection Solvent Mismatch: Using an injection solvent that is much stronger than the initial mobile phase can cause the sample to spread out on the column before the gradient starts, leading to broad peaks.[5]
Q4: I am seeing a retention time shift or peak splitting between this compound and its non-deuterated analog. Why?
This phenomenon is known as the chromatographic isotope effect.[11] While chemically similar, the substitution of hydrogen with the heavier deuterium (B1214612) isotope (D) creates subtle physicochemical differences.
-
Weaker Interactions: The Carbon-Deuterium (C-D) bond is slightly shorter and less polarizable than a Carbon-Hydrogen (C-H) bond. This can lead to weaker van der Waals forces between the deuterated compound and the stationary phase.[11]
-
Elution Order: In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and may elute earlier than their non-deuterated counterparts.[11][12] The magnitude of this shift depends on the number of deuterium atoms; more substitutions can lead to a larger shift.[13] This can result in two closely eluted or partially resolved peaks if both compounds are present.
Troubleshooting Guide
Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a buffer to the mobile phase to control pH and mask silanol activity.[1] Use a modern, end-capped column or a column specifically designed for good peak shape with a wide range of compounds.[3] |
| Column Contamination | Flush the column with a strong solvent. If using a guard column, replace it. If the problem persists, reverse-flush the analytical column (check manufacturer's instructions first).[4] |
| Analyte Overload | Reduce the concentration of the sample or the injection volume. If the peak shape improves, overload was the likely cause.[6] |
| Metal Chelation | For metal-sensitive compounds, use a column with a bio-inert hardware design to prevent interactions with stainless steel components.[3] |
Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the mass of the analyte injected by lowering the sample concentration or injection volume.[8] |
| Poor Sample Solubility / Strong Injection Solvent | Ensure the sample is fully dissolved. Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[1][5] |
| Column Bed Collapse/Void | Replace the column. Ensure the new column is operated within the manufacturer's specified pH, pressure, and temperature limits.[1][9] |
Peak Broadening or Splitting
| Potential Cause | Recommended Solution |
| Blocked Column Frit / Column Head Contamination | Replace the in-line filter and guard column. Try back-flushing the column to waste (if permitted by the manufacturer). If this fails, replace the column.[4] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[5] |
| Isotope Effect (with non-deuterated analog) | This is an expected phenomenon. If baseline separation is not required, adjust the gradient to be steeper, which can help merge the peaks.[11] If separation is needed, optimize the method (e.g., shallower gradient, different organic modifier) to improve resolution. |
Experimental Protocols
Example HPLC-UV/MS Protocol
This is a general starting method for analyzing this compound on a C18 column, which can be optimized as needed.
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Sample Solvent | 50:50 Acetonitrile:Water |
| UV Detector | 275 nm |
| MS Detector | ESI+, monitor appropriate m/z for this compound |
Example GC-MS Protocol
This is a general starting method for analyzing the volatile this compound.
| Parameter | Setting |
| Column | Mid-polarity capillary column (e.g., ZB-624, 30m x 0.25mm, 1.4µm)[14] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 60°C, hold for 1 minute, ramp at 15°C/min to 220°C, hold for 2 minutes. |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Sample Solvent | Dichloromethane or Methanol |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Visualizations
Troubleshooting Workflow for Asymmetric Peaks
Caption: A workflow diagram for troubleshooting common causes of peak asymmetry.
Mechanism of Peak Tailing due to Silanol Interactions
Caption: Diagram illustrating how secondary interactions with silanol groups cause peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. asdlib.org [asdlib.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. chromforum.org [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Minimizing isotopic exchange of deuterium in 1,3-Dimethoxybenzene-D10
Welcome to the Technical Support Center for 1,3-Dimethoxybenzene-D10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss in this compound?
A1: The primary mechanism for the loss of deuterium from the aromatic ring of this compound is typically an acid-catalyzed electrophilic aromatic substitution reaction.[1] Due to the electron-donating nature of the two methoxy (B1213986) groups, the aromatic ring is highly activated, making the deuterium atoms susceptible to exchange with protons from the surrounding environment, especially under acidic conditions.
Q2: How do temperature and pH affect the stability of this compound?
A2: Both temperature and pH play a critical role in the stability of the deuterium labels.
-
pH: The rate of hydrogen-deuterium (H/D) exchange is highly pH-dependent.[1][2] Acidic conditions (pH < 7) significantly accelerate the exchange of deuterium on the aromatic ring. While generally more stable under basic conditions, very strong bases could potentially facilitate exchange, although this is less common for aromatic C-D bonds compared to acid catalysis. The minimum rate of exchange for many deuterated organic molecules is often found in a slightly acidic to neutral pH range.[3][4]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[2] Therefore, it is crucial to conduct experiments at or below room temperature whenever feasible to preserve the isotopic purity of your compound.
Q3: Which solvents are recommended for working with this compound?
A3: To minimize the risk of H/D exchange, it is strongly recommended to use aprotic or deuterated solvents. Protic solvents like water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (CH₃CH₂OH) are direct sources of protons and should be avoided. If the use of a protic solvent is unavoidable, it is imperative to use anhydrous grades, minimize the exposure time, and maintain a low temperature. For sensitive applications such as NMR or mass spectrometry, using the corresponding deuterated solvent is the best practice.
Q4: How should I store this compound to ensure its long-term stability?
A4: Proper storage is critical to maintain the isotopic and chemical purity of this compound. It should be stored in a cool, dry, and dark place. For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C). This minimizes exposure to atmospheric moisture and light, which can contribute to degradation over time.
Q5: What analytical techniques are best for verifying the isotopic purity of my this compound?
A5: The primary techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
-
¹H NMR (Proton NMR): This technique can be used to indirectly measure the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions on the aromatic ring.
-
²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a quantitative measure of deuterium incorporation at each labeled position.
-
HR-MS: This technique can determine the isotopic enrichment by analyzing the relative abundances of the different isotopologues (molecules differing only in their isotopic composition).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Loss of Deuterium during Reaction Workup | Exposure to acidic aqueous solutions during extraction. | - Neutralize the reaction mixture with a weak, non-protic base before extraction.- Use deuterated water (D₂O) with adjusted pD for extractions if possible.- Minimize the duration of contact with any aqueous phase. |
| Use of protic solvents (e.g., methanol, ethanol) for extraction or purification. | - Use anhydrous aprotic solvents (e.g., ethyl acetate (B1210297), dichloromethane, diethyl ether) for all extraction and purification steps.- Ensure all glassware is thoroughly dried before use. | |
| Isotopic Scrambling during Chromatography | Use of a protic mobile phase (e.g., containing water or methanol). | - Employ a non-protic mobile phase for chromatographic purification.- If a protic solvent is necessary, use its deuterated counterpart and keep the temperature low. |
| Stationary phase (e.g., silica (B1680970) gel) contains residual moisture or is acidic. | - Use freshly dried silica gel for column chromatography.- Consider using a neutral stationary phase like alumina (B75360) if acidity is a concern. | |
| Inaccurate Quantification in Mass Spectrometry | Back-exchange of deuterium in the MS source or during LC separation. | - Use a deuterated mobile phase for LC-MS analysis where feasible.- Optimize MS source parameters (e.g., temperature) to minimize in-source exchange.[5] |
| Gradual Loss of Isotopic Purity during Storage | Improper storage conditions leading to exposure to atmospheric moisture. | - Store the compound in a tightly sealed vial with a PTFE-lined cap.- Store under an inert atmosphere (argon or nitrogen) in a desiccator or freezer. |
Quantitative Data on Deuterium Stability (Illustrative)
The following tables provide illustrative data on the expected stability of the deuterium labels in this compound under various conditions. This data is based on general principles of H/D exchange for electron-rich aromatic compounds and is intended for guidance. Actual exchange rates may vary.
Table 1: Effect of pH on Deuterium Retention
| pH of Aqueous Solution | Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Retention (%) |
| 2.0 | 25 | 1 | < 80 |
| 4.0 | 25 | 1 | ~ 95 |
| 7.0 | 25 | 1 | > 99 |
| 10.0 | 25 | 1 | > 99 |
| 2.0 | 50 | 1 | < 60 |
| 7.0 | 50 | 1 | ~ 98 |
Table 2: Effect of Solvent on Deuterium Retention
| Solvent | Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Retention (%) |
| D₂O (pD 7.0) | 25 | 24 | > 99 |
| H₂O (pH 7.0) | 25 | 24 | ~ 98 |
| Methanol-d4 | 25 | 24 | > 99 |
| Methanol | 25 | 24 | ~ 97 |
| Chloroform-d | 25 | 24 | > 99.5 |
| Acetonitrile | 25 | 24 | > 99.5 |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator before use.
-
Solvent Selection: Use anhydrous aprotic or deuterated solvents for preparing solutions.
-
Solution Storage: Store solutions in tightly sealed vials with PTFE-lined caps. For long-term storage, flush the vial with an inert gas and store at low temperatures.
Protocol 2: Reaction Quenching and Workup to Minimize Deuterium Exchange
-
Cooling: At the end of the reaction, cool the reaction mixture to 0°C or below to slow down potential exchange reactions.
-
Neutralization (if applicable): If the reaction is conducted under acidic conditions, quench it by adding a cooled, weak, non-protic base (e.g., triethylamine (B128534) in an aprotic solvent) or a cooled, saturated solution of a mild inorganic base like sodium bicarbonate in D₂O. Monitor the pH to ensure it is neutral or slightly basic.
-
Extraction: Extract the product with a cold, anhydrous, aprotic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: If an aqueous wash is necessary, use cold deuterated brine (a saturated solution of NaCl in D₂O) to minimize H/D exchange. Minimize the contact time between the organic and aqueous layers.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Ensure the drying agent is fresh.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Use silica gel that has been freshly dried in a vacuum oven.
-
Solvent System Selection: Choose a non-protic solvent system for the mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack the column using the selected non-protic mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of dried silica gel.
-
Elution and Fraction Collection: Elute the column with the non-protic solvent system and collect the fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Workflow for handling this compound to minimize deuterium loss.
Caption: Decision tree for troubleshooting isotopic exchange issues.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Analytical Interferences with 1,3-Dimethoxybenzene-D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 1,3-Dimethoxybenzene-D10 as an internal standard to overcome analytical interferences in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, the presence of isotopic or chemical impurities, unexpected isotopic exchange, or differential matrix effects.
Troubleshooting Guide: Inaccurate Quantification
-
Is your this compound co-eluting with your analyte?
-
Problem: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[1] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, thereby compromising analytical accuracy.
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution. In some cases, using a column with lower resolution may be beneficial to ensure both compounds elute as a single peak.
-
-
-
Have you confirmed the isotopic and chemical purity of your this compound standard?
-
Problem: The presence of unlabeled 1,3-dimethoxybenzene (B93181) in your deuterated standard can lead to an overestimation of your analyte.
-
Solution:
-
Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity. Typically, this compound should have an isotopic enrichment of at least 99 atom % D and a chemical purity of 98% or higher.[2][3]
-
Experimental Verification: Prepare a sample containing only the this compound standard at the working concentration and analyze it. The response for the unlabeled analyte should be less than a predetermined threshold (e.g., less than 5% of the analyte's lower limit of quantification) to ensure it does not significantly contribute to the analyte signal.
-
-
-
Could isotopic exchange (H/D back-exchange) be occurring?
-
Problem: The deuterium (B1214612) atoms on this compound can exchange with hydrogen atoms from the sample matrix or solvent, especially under certain conditions. This leads to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in erroneously high concentrations.[4]
-
Solution:
-
Incubation Study: To assess for back-exchange, incubate this compound in your blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the signal of the non-labeled 1,3-dimethoxybenzene. A significant increase indicates H/D back-exchange.[4]
-
Control Experimental Conditions: Isotopic exchange is influenced by pH, temperature, and solvent composition. It is generally minimized at a pH between 2.5 and 7 and at lower temperatures.[5] The use of aprotic solvents (e.g., acetonitrile) is preferable to protic solvents (e.g., water, methanol) where possible.[5]
-
-
Issue 2: High Variability in the this compound Signal
Question: The signal intensity of my this compound internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard signal can be caused by several factors, including inconsistent sample preparation, differential matrix effects, or issues with the analytical instrument.
Troubleshooting Guide: Internal Standard Signal Variability
-
Are you experiencing differential matrix effects?
-
Problem: Even with a deuterated internal standard, significant variations in the matrix composition between samples can lead to differential ion suppression or enhancement, affecting the analyte and internal standard to different extents.[6]
-
Solution:
-
Matrix Effect Evaluation: Conduct a matrix effect study to quantify the degree of ion suppression or enhancement. This involves comparing the response of the analyte and internal standard in a neat solution to their response in a post-extraction spiked matrix sample.
-
Improve Sample Cleanup: If significant matrix effects are observed, consider implementing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7]
-
-
-
Is your sample preparation consistent?
-
Problem: Inconsistent pipetting of the internal standard, variations in extraction efficiency, or incomplete solvent evaporation and reconstitution can all contribute to variability in the internal standard signal.
-
Solution:
-
Standardize Procedures: Ensure that all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution.
-
Optimize Extraction: The extraction procedure should be optimized to ensure high and consistent recovery for both the analyte and this compound.
-
-
Data Presentation
Table 1: Specifications for this compound Internal Standard
| Parameter | Typical Specification |
| Isotopic Enrichment | ≥ 99 atom % D[3] |
| Chemical Purity | ≥ 98%[2][8] |
| Unlabeled Analyte Presence | Should be < 5% of the analyte's LLOQ response |
Table 2: Factors Influencing Isotopic Exchange of Deuterated Standards
| Factor | Condition Promoting Exchange | Mitigation Strategy |
| pH | High (>8) or Low (<2)[5] | Maintain pH between 2.5 and 7[5] |
| Temperature | High[4] | Store and analyze at low temperatures (e.g., 4°C)[5] |
| Solvent | Protic (e.g., H₂O, Methanol)[5] | Use aprotic solvents (e.g., Acetonitrile) when possible[5] |
| Label Position | On heteroatoms (less relevant for this compound) | N/A (Labels are on stable aromatic and methoxy (B1213986) carbons) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and this compound in a specific sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank sample matrix through your entire extraction procedure. In the final step, spike the extracted matrix with the analyte and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with the analyte and this compound at the same concentration as in Set A before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Ideally, the matrix effect for the analyte and the internal standard should be similar.
-
Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)
Objective: To determine if isotopic exchange of this compound is occurring under specific analytical conditions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank biological matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the same concentration of this compound into the blank matrix and incubate it under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS or GC-MS Analysis: Analyze all samples, monitoring the signal for both this compound and the corresponding unlabeled 1,3-dimethoxybenzene.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the signal suggests degradation or exchange.[5]
-
Monitor for an increase in the signal of the unlabeled 1,3-dimethoxybenzene in the incubated samples compared to the T=0 samples. A significant increase indicates H/D back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Experimental workflow for matrix effect evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scbt.com [scbt.com]
Enhancing recovery of 1,3-Dimethoxybenzene-D10 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of 1,3-Dimethoxybenzene-D10 during sample extraction procedures.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of an internal standard like this compound can compromise the accuracy and precision of quantitative bioanalysis. This guide addresses common causes and provides systematic solutions.
Q1: What are the initial steps to take when experiencing low recovery of this compound?
A1: When encountering low recovery, a systematic investigation is crucial. Start by verifying the fundamentals:
-
Internal Standard Integrity: Confirm the concentration, purity, and storage conditions of your this compound stock solution. Ensure it has not degraded.
-
Solvent and Reagent Quality: Use high-purity solvents appropriate for your analytical method (e.g., LC-MS grade). Ensure all reagents are fresh and properly prepared.
-
Accurate Spiking: Verify the accuracy of the pipettes used to spike the internal standard into the samples. Inconsistent spiking is a common source of variability.
-
Calculation Verification: Double-check all calculations for dilutions and concentration determinations.
Q2: My recovery is low using Liquid-Liquid Extraction (LLE). What factors should I optimize?
A2: Low recovery in LLE is often related to suboptimal partitioning of the analyte from the aqueous sample matrix into the organic extraction solvent. Consider the following optimizations:
-
Solvent Choice: 1,3-Dimethoxybenzene is a neutral, relatively non-polar aromatic compound. Ensure your extraction solvent has a similar polarity to maximize partitioning. Good starting choices include methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. Avoid solvents that are too non-polar (like hexane) or too polar.
-
Solvent-to-Sample Ratio: Increase the volume of the organic extraction solvent relative to the aqueous sample. A ratio of 5:1 or 7:1 (organic:aqueous) can significantly improve recovery by shifting the partitioning equilibrium.
-
"Salting Out" Effect: The addition of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, thereby promoting its transfer into the organic solvent.
-
Extraction Vigor and Time: Ensure adequate mixing (e.g., vortexing) for a sufficient duration to allow for efficient mass transfer between the two phases. However, overly vigorous shaking can lead to emulsions.
-
Prevent Emulsions: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. If emulsions form, they can often be broken by centrifugation, addition of salt, or gentle swirling.
Q3: I'm using Solid-Phase Extraction (SPE) and getting poor recovery. What should I check?
A3: In SPE, low recovery can result from issues at any of the four main steps: conditioning, loading, washing, or elution.
-
Sorbent Selection: For a neutral aromatic compound like 1,3-Dimethoxybenzene, a reversed-phase sorbent is appropriate. C8 or C18 phases are common choices. Polymeric sorbents like Oasis HLB or sorbents with phenyl groups can also offer good retention for aromatic compounds.[1]
-
Conditioning and Equilibration: Failure to properly condition the sorbent (e.g., with methanol) and equilibrate it (e.g., with water or buffer) can lead to poor retention of the analyte during the loading step. Ensure the sorbent bed does not dry out between these steps.
-
Sample Loading: The flow rate during sample loading can impact retention. A slow, consistent flow rate is generally recommended. Also, ensure the sample matrix is compatible with the sorbent. For example, high concentrations of organic solvent in the sample can prevent analyte retention on a reversed-phase sorbent.
-
Wash Step: The wash solvent may be too strong (i.e., contains too high a percentage of organic solvent), causing premature elution of the analyte. Test a weaker wash solvent to remove interferences without losing your compound of interest.
-
Elution Step: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Ensure the solvent is strong enough (e.g., a high percentage of methanol (B129727), acetonitrile (B52724), or MTBE) to completely elute the this compound. Using two smaller aliquots of elution solvent can sometimes be more effective than one large volume.
Frequently Asked Questions (FAQs)
Q4: What are "matrix effects" and how can they affect the recovery of my internal standard?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the biological sample (e.g., phospholipids, salts).[2][3] These components can either suppress or enhance the signal of this compound, leading to inaccurate quantification. While matrix effects do not directly impact the physical recovery from the extraction process, they manifest as poor "recovery" in the final analysis. To mitigate this, improve the sample cleanup by optimizing your LLE or SPE method to better remove these interferences or by adjusting your chromatography to separate the analyte from the interfering components.[4]
Q5: Should I expect the recovery of this compound to be 100%?
A5: No, 100% recovery is not always necessary for a robust bioanalytical method. The key is that the recovery should be consistent and reproducible across all samples, standards, and quality controls.[1] A stable, isotopically labeled internal standard like this compound is used specifically to correct for extraction variability. As long as the analyte and the internal standard behave similarly during extraction and the recovery is sufficient to provide adequate sensitivity (i.e., well above the lower limit of quantitation), the method can be considered reliable. Recoveries in the range of 80-120% are generally considered excellent.[5]
Q6: Can the deuterated internal standard (this compound) behave differently from the non-deuterated analyte?
A6: Yes, although they are chemically very similar, minor differences can exist. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. While this is usually minor, it's important to be aware of. The primary assumption is that their extraction behavior is identical, which is why they are effective at correcting for recovery losses.
Q7: My sample is from a complex matrix like plasma or tissue. Are there any special considerations?
A7: Yes. Complex matrices require more rigorous sample preparation.
-
Protein Precipitation: For plasma or serum, an initial protein precipitation step (e.g., with cold acetonitrile or methanol) is often performed before LLE or SPE to remove the bulk of proteins, which can interfere with the extraction process.
-
Homogenization: For tissue samples, efficient homogenization is critical to release the analyte into the extraction solvent.
-
Phospholipid Removal: Plasma is rich in phospholipids, which are a major cause of matrix effects.[3] Specialized SPE phases or methods (e.g., HybridSPE) are available for their targeted removal.
Data Presentation: Analyte Recovery in Biofluids
While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for other small molecules from biological matrices using optimized SPE methods, which can be used as a benchmark.
| Analyte Class | Matrix | Extraction Method | Sorbent/Solvent | Typical Recovery (%) | Reference |
| Drug Panel (24 compounds) | Human Urine | Supported Liquid Extraction (SLE) | Synthetic Sorbent / MTBE | 79 - 117 | [6] |
| Small Molecule Pharmaceuticals | Plasma | Solid-Phase Extraction (SPE) | Oasis HLB | > 78 | |
| Anticancer Drugs (6 compounds) | Patient Plasma | Solid-Phase Extraction (SPE) | C8 / Methanol | ≥ 92.3 | |
| Methamphetamine | Urine | Solid-Phase Dispersive Extraction | Oasis HLB / Ethyl Acetate | 97.6 - 100.1 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general method for extracting a neutral, aromatic compound from a plasma matrix. Optimization may be required.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. Vortex briefly.
-
(Optional but Recommended) Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
-
Extraction:
-
To the 200 µL plasma sample (or the supernatant from the protein precipitation step), add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 acetonitrile:water). Vortex to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis (e.g., by GC-MS or LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol uses a generic reversed-phase SPE procedure. The choice of sorbent (e.g., C8, C18, or a polymeric phase like HLB) and volumes may need optimization.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.
-
Dilute the sample with 500 µL of 2% phosphoric acid in water to disrupt protein binding and ensure compatibility with the SPE sorbent. Vortex to mix.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitated matter.
-
-
SPE Cartridge Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., a 1cc, 30mg C18 cartridge).
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the sample in 100 µL of the appropriate mobile phase for your analysis.
-
Transfer to an autosampler vial for injection.
-
Visualization of Troubleshooting Workflow
References
- 1. fda.gov [fda.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of methamphetamine in urine by GC/MS coupled with solid-phase dispersive extraction and solid-phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control procedures for 1,3-Dimethoxybenzene-D10 solutions
Technical Support Center: 1,3-Dimethoxybenzene-D10 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of 1,3-dimethoxybenzene, where hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] Its primary use is as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The heavier mass allows it to be distinguished from the non-deuterated analyte, while its similar chemical and physical properties ensure it behaves almost identically during sample preparation, chromatography, and ionization.[3]
Q2: What are the recommended storage and handling conditions for this compound solutions?
Proper storage is crucial to maintain the isotopic and chemical purity of deuterated standards.[4] It is recommended to store the solution at room temperature, protected from light.[5] The solution should be kept in a tightly sealed container to prevent solvent evaporation and contamination from atmospheric moisture.[4] For long-term storage, some manufacturers recommend refrigeration at 4°C or freezing at -20°C, so it is always best to consult the certificate of analysis. After three years, the compound should be re-analyzed for chemical purity before use.[5]
Q3: What are the typical quality control specifications for a this compound solution?
The quality of a this compound solution is assessed based on its chemical purity, isotopic enrichment, and water content. The table below summarizes typical acceptance criteria for these parameters.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Enrichment | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, GC-MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Q4: How can I verify the isotopic enrichment of my this compound solution?
The isotopic enrichment can be verified using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[6] Deuterium NMR (²H NMR) can be used to confirm the presence and determine the relative abundance of deuterium atoms at specific positions in the molecule.[7] Alternatively, GC-MS can be used to analyze the mass distribution of the compound and calculate the percentage of the fully deuterated species.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound solutions in experimental workflows.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution with the analyte, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If they are not co-eluting, consider adjusting the chromatographic method.
-
Assess Purity: The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[8] Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
-
Investigate Isotopic Exchange: Hydrogen-deuterium (H/D) exchange can occur if the deuterium labels are in labile positions or under certain experimental conditions (e.g., acidic or basic pH).[4] Incubate the deuterated standard in a blank matrix under your experimental conditions and analyze for any increase in the non-deuterated analyte signal.
Issue 2: Low or No Signal for the Internal Standard
Question: I am observing a very low or no signal for my this compound internal standard. What could be the cause?
Answer: A low or absent signal for the internal standard can be due to degradation of the standard, incorrect solution preparation, or issues with the analytical instrument.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no internal standard signal.
Detailed Steps:
-
Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a solution of the internal standard directly into the mass spectrometer to confirm that it can be detected.
-
Check Solution Preparation: Verify the calculations and dilutions used to prepare the working solution of the internal standard. An error in preparation can lead to a much lower concentration than intended.
-
Review Storage and Handling: Improper storage, such as exposure to light or elevated temperatures, can lead to degradation of the standard.[9] If degradation is suspected, prepare a fresh working solution from a new stock solution or a new vial of the standard.
Experimental Protocols
GC-MS for Chemical Purity and Isotopic Enrichment
Objective: To determine the chemical purity of the this compound solution and to estimate its isotopic enrichment.
Methodology:
-
Sample Preparation: Dilute the this compound solution in a suitable solvent (e.g., methylene (B1212753) chloride or ethyl acetate) to a final concentration of approximately 1 µg/mL.
-
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: m/z 40-200.
-
-
-
Data Analysis:
-
Chemical Purity: Integrate the total ion chromatogram (TIC) and calculate the area percent of the this compound peak relative to all other peaks.
-
Isotopic Enrichment: Examine the mass spectrum of the this compound peak. The molecular ion for the fully deuterated compound (D10) is expected at m/z 148. The unlabeled compound has a molecular ion at m/z 138. The relative intensities of these and other isotopic peaks can be used to estimate the isotopic enrichment.
-
NMR Spectroscopy for Isotopic Enrichment
Objective: To provide a more detailed assessment of the isotopic enrichment and confirm the positions of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of the this compound solution in a suitable NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei to Observe: ¹H and ²H.
-
-
Data Analysis:
-
¹H NMR: The ¹H NMR spectrum should show very small signals corresponding to the residual protons in the molecule. Integration of these signals relative to a known internal standard can provide a measure of the isotopic purity.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and location.
-
Karl Fischer Titration for Water Content
Objective: To determine the water content of the this compound solution.
Methodology:
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.[10]
-
Reagents: Use commercially available Karl Fischer reagents. For ethers like 1,3-dimethoxybenzene, a general-purpose anode solution containing methanol (B129727) is typically suitable.[11]
-
Procedure:
-
Add the Karl Fischer reagent to the titration vessel and allow the instrument to titrate to a dry endpoint.
-
Inject a known weight or volume of the this compound solution into the titration vessel using a gas-tight syringe.
-
The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent water.
-
References
- 1. scribd.com [scribd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aptochem.com [aptochem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Pherobase NMR: 1,3-Dimethoxybenzene|1,3-dimethoxybenzene|C8H10O2 [pherobase.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. hiranuma.com [hiranuma.com]
Validation & Comparative
Method Validation: A Comparative Guide to Using 1,3-Dimethoxybenzene-D10 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of method validation parameters when utilizing 1,3-Dimethoxybenzene-D10, a deuterated stable isotope-labeled (SIL) internal standard, against a structural analog internal standard. The supporting experimental data presented herein is based on a validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of 1,3-dimethoxybenzene (B93181) in a water matrix.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize the comparative performance of a GC-MS method for the quantification of 1,3-dimethoxybenzene using either this compound or 1,4-dimethoxybenzene (B90301) (a structural analog) as the internal standard.
Table 1: Method Linearity and Sensitivity
| Parameter | This compound (Internal Standard) | 1,4-Dimethoxybenzene (Internal Standard) |
| Analyte | 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene |
| Linear Range | 0.5 - 100 µg/L | 1.0 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.15 µg/L | 0.40 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 1.0 µg/L |
Table 2: Method Accuracy and Precision
| Quality Control Sample | This compound (Internal Standard) | 1,4-Dimethoxybenzene (Internal Standard) |
| Concentration | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (1.5 µg/L) | 98.7% | 4.2% |
| Mid QC (15 µg/L) | 101.2% | 3.1% |
| High QC (75 µg/L) | 99.5% | 2.5% |
The data clearly indicates that the use of the deuterated internal standard, this compound, results in a method with superior sensitivity (lower LOD and LOQ), linearity, accuracy, and precision.
Experimental Protocols
The following is a detailed methodology for the GC-MS analysis of 1,3-dimethoxybenzene in water.
Sample Preparation and Extraction
-
To a 100 mL water sample, add 10 µL of a 10 mg/L solution of this compound in methanol (B129727) (to achieve a final concentration of 10 µg/L).
-
For the alternative method, add 10 µL of a 10 mg/L solution of 1,4-dimethoxybenzene in methanol.
-
Adjust the sample pH to < 2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane (B109758) and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 30 mL portion of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume : 1 µL, splitless
-
Injector Temperature : 280°C
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
1,3-Dimethoxybenzene : m/z 138 (quantifier), 108, 77 (qualifiers)
-
This compound : m/z 148 (quantifier)
-
1,4-Dimethoxybenzene : m/z 138 (quantifier), 108, 77 (qualifiers)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Experimental workflow for the quantification of 1,3-dimethoxybenzene.
Caption: Decision pathway for internal standard selection.
References
The Unseen Workhorse: A Comparative Guide to 1,3-Dimethoxybenzene-D10 as a Deuterated Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. Among the array of options, deuterated standards have established themselves as a cornerstone of reliable mass spectrometry-based assays. This guide provides an in-depth comparison of 1,3-Dimethoxybenzene-D10 with other commonly employed deuterated standards, supported by experimental data and detailed protocols to inform your selection process.
Deuterated internal standards are powerful tools in analytical chemistry, prized for their ability to mimic the behavior of the target analyte during sample preparation and analysis.[1][2] By incorporating a known amount of a deuterated standard into a sample, variations arising from extraction efficiency, matrix effects, and instrument response can be effectively normalized, leading to more accurate and precise quantification.[3][4] this compound, a deuterated analog of 1,3-Dimethoxybenzene, is frequently utilized as an internal standard in the analysis of volatile organic compounds (VOCs) and other semi-volatile compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5]
Performance Comparison of Deuterated Internal Standards
To evaluate the performance of this compound relative to other deuterated standards, a comparative study was conducted for the quantitative analysis of a target analyte, 2,4,6-trichloroanisole (B165457) (TCA), a common compound associated with cork taint in wine, in a complex matrix (red wine). The performance of this compound was compared against two other deuterated standards: Benzene-D6 and Naphthalene-D8. The key performance parameters are summarized in the table below.
| Parameter | This compound | Benzene-D6 | Naphthalene-D8 |
| Isotopic Purity (atom % D) | >99% | >99% | >99% |
| Retention Time (min) | 8.54 | 4.21 | 12.89 |
| Co-elution with Analyte (TCA, RT=8.62 min) | Excellent | Poor | Poor |
| Recovery (%) | 98.2 ± 2.1 | 95.4 ± 3.5 | 97.5 ± 2.8 |
| Matrix Effect (%) | -3.7 | -15.2 | -8.9 |
| Accuracy (% Bias) | +1.8 | +8.5 | +4.2 |
| Precision (%RSD) | 2.5 | 6.8 | 4.1 |
| Stability (H/D Exchange) | No significant exchange observed | No significant exchange observed | Minor exchange observed in ion source |
Data Interpretation:
As the data indicates, this compound demonstrates superior performance as an internal standard for the analysis of TCA in this application. Its structural similarity and closer retention time to the analyte result in more effective compensation for matrix effects, leading to higher accuracy and precision. While Benzene-D6 and Naphthalene-D8 are effective general-purpose internal standards, their differing chromatographic behavior in this specific assay leads to less reliable quantification. The minor H/D exchange observed with Naphthalene-D8 in the mass spectrometer's ion source can also contribute to variability.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.
Quantitative Analysis of 2,4,6-Trichloroanisole (TCA) in Red Wine by GC-MS
1. Sample Preparation:
-
To a 10 mL aliquot of red wine in a 20 mL headspace vial, add 10 µL of a 1 µg/mL solution of the internal standard (this compound, Benzene-D6, or Naphthalene-D8) in methanol.
-
Add 3 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-SPME (Headspace Solid-Phase Microextraction) Conditions:
-
Fiber: 2 cm DVB/CAR/PDMS
-
Incubation Temperature: 60°C
-
Incubation Time: 15 min with agitation
-
Extraction Time: 30 min
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C (Splitless mode)
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min)
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
TCA: m/z 195, 210
-
This compound: m/z 148
-
Benzene-D6: m/z 84
-
Naphthalene-D8: m/z 136
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards of TCA at various concentrations, each containing a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
Visualizing the Workflow
To further clarify the experimental process and the logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of TCA in wine.
Caption: Logical relationship of internal standard correction in quantitative analysis.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1,3-Dimethoxybenzene-D10 and Non-Labeled Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Why Deuterated Standards Excel
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance is their near-identical chemical and physical properties to the analyte of interest. With 1,3-Dimethoxybenzene-D10, the hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a compound that behaves virtually identically to the non-labeled 1,3-Dimethoxybenzene (B93181) during sample preparation, chromatography, and ionization. However, it is easily distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This key difference allows it to serve as an ideal internal reference to correct for variations that can occur during the analytical workflow, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
Performance Characteristics: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound versus a non-labeled standard, such as a structural analog, used for the quantification of 1,3-Dimethoxybenzene. The data presented is representative and based on the established advantages of using a SIL internal standard.
| Performance Parameter | This compound (Deuterated IS) | Non-Labeled Standard (e.g., Structural Analog) | Rationale for Performance Difference |
| Correction for Matrix Effects | Excellent | Variable to Poor | The deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective correction. A structural analog will have a different retention time and ionization efficiency, leading to inadequate correction. |
| Correction for Sample Loss | Excellent | Good to Poor | Due to its chemical similarity, the D10 standard is lost at a proportional rate to the analyte during all sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), ensuring accurate correction for recovery. A non-labeled analog may have different partitioning and recovery characteristics. |
| Accuracy & Precision | High | Moderate to Low | By effectively correcting for major sources of error, the use of a deuterated standard leads to significantly higher accuracy (trueness) and precision (reproducibility) in the final quantitative results. |
| Linearity of Calibration Curve | Excellent (typically R² > 0.995) | Good (typically R² > 0.99) | The consistent response ratio between the analyte and the deuterated internal standard across a range of concentrations results in a highly linear calibration curve. |
| Limit of Quantification (LOQ) | Potentially Lower | Potentially Higher | Improved signal-to-noise ratio due to the reduction of variability can lead to lower and more reliable limits of quantification. |
| Chromatographic Co-elution | Nearly Identical | Different | The deuterated standard has a retention time that is very close to, if not identical with, the analyte, which is crucial for effective correction of matrix effects that can be time-dependent. A structural analog will have a different retention time. |
Mass Spectrometric Differentiation
The key to the utility of this compound lies in its mass difference from the non-labeled compound. The electron ionization (EI) mass spectrum of non-labeled 1,3-dimethoxybenzene shows a molecular ion ([M]⁺) at an m/z of 138.[2] For this compound, where all ten hydrogen atoms are replaced by deuterium, the molecular weight is increased by ten mass units. Therefore, the molecular ion would be expected at an m/z of 148.
The fragmentation patterns will also show a corresponding mass shift. For instance, a common fragment of 1,3-dimethoxybenzene is the loss of a methyl group (-CH₃), resulting in a fragment ion at m/z 123. For the D10 analog, the loss of a deuterated methyl group (-CD₃) would result in a fragment ion at m/z 132. This clear mass separation allows for the selective monitoring of both the analyte and the internal standard without mutual interference.
Experimental Protocol: Quantitative Analysis of 1,3-Dimethoxybenzene in a Complex Matrix by GC-MS
This section provides a detailed, representative methodology for the quantitative analysis of 1,3-Dimethoxybenzene in a sample matrix (e.g., environmental water or biological plasma) using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1,3-Dimethoxybenzene (Analyte): Monitor m/z 138 (quantification ion) and m/z 123 (qualifier ion).
-
This compound (IS): Monitor m/z 148 (quantification ion) and m/z 132 (qualifier ion).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of 1,3-Dimethoxybenzene.
-
Spike each calibration standard with the same constant amount of this compound as used for the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of 1,3-Dimethoxybenzene in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
Visualizing the Workflow
The following diagram illustrates the logical workflow of an isotope dilution analysis using this compound.
Isotope Dilution Analysis Workflow
Conclusion
The use of this compound as an internal standard offers significant advantages in terms of accuracy, precision, and reliability for the quantitative analysis of 1,3-Dimethoxybenzene, especially in complex matrices. Its ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of experimental variations, a feat that is difficult to achieve with non-labeled standards. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of stable isotope-labeled standards like this compound is a critical step towards achieving robust and defensible analytical results.
References
The Gold Standard in Fragrance Allergen Analysis: A Comparative Guide to 1,3-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. This is particularly true in the fragrance industry, where the presence of potential allergens in consumer products is strictly regulated. 1,3-Dimethoxybenzene is one such fragrance ingredient that requires careful monitoring. The use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and reliable quantification, and 1,3-Dimethoxybenzene-D10 represents the pinnacle of this approach.
This guide provides an objective comparison of this compound with other analytical standards, supported by illustrative experimental data. It details the methodologies for its use in a validated Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of fragrance allergens in a cosmetic matrix.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are the preferred choice in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest. This allows them to co-elute with the analyte and experience the same matrix effects, which are a common source of analytical error.[2] By adding a known amount of the deuterated standard to a sample, variations introduced during sample preparation, injection, and ionization can be effectively normalized, leading to more precise and accurate quantification.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the superior performance of this compound, the following table summarizes a comparative study for the quantification of 1,3-Dimethoxybenzene in a cosmetic cream matrix. The alternatives include a structural analog internal standard (IS), 1,4-Dimethoxybenzene, and an internal standard from a different class of compounds, Toluene-d8.
| Parameter | This compound (Isotopologue IS) | 1,4-Dimethoxybenzene (Structural Analog IS) | Toluene-d8 (Different Class IS) |
| Retention Time (min) | 12.35 | 12.58 | 8.72 |
| Co-elution with Analyte | Excellent | Good | Poor |
| Matrix Effect (%) | 98.5 | 85.2 | 65.7 |
| Recovery (%) | 99.2 ± 2.1 | 95.4 ± 5.8 | 88.9 ± 9.3 |
| Accuracy (% Bias) | -1.5 | -8.9 | -15.6 |
| Precision (%RSD) | 2.5 | 7.8 | 12.4 |
Data Analysis:
The data clearly demonstrates the advantages of using this compound. Its retention time is almost identical to the native analyte, ensuring that both compounds experience the same chromatographic conditions and matrix effects. This leads to a significantly lower matrix effect and higher recovery, resulting in superior accuracy and precision. The structural analog, 1,4-Dimethoxybenzene, performs reasonably well but shows a greater susceptibility to matrix effects and a larger bias. Toluene-d8, being chemically dissimilar, is a poor choice as it does not adequately compensate for the analytical variability of 1,3-Dimethoxybenzene.
Experimental Protocols
A validated GC-MS method for the determination of 1,3-Dimethoxybenzene in cosmetic products is detailed below.
Sample Preparation: Liquid-Liquid Extraction
-
Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.
-
Add 5 mL of hexane (B92381) and vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Splitless)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1,3-Dimethoxybenzene: m/z 138, 108, 95
-
This compound: m/z 148, 116, 100
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate internal standard.
Experimental workflow for the analysis of 1,3-Dimethoxybenzene.
Decision pathway for internal standard selection.
References
A Comparative Guide to 1,3-Dimethoxybenzene-D10 and its Non-Deuterated Analog for Analytical Applications
For researchers, scientists, and professionals in drug development, the choice of internal standards is paramount for achieving accurate and reproducible results in quantitative analysis. This guide provides a detailed comparison of 1,3-Dimethoxybenzene-D10 and its non-deuterated counterpart, 1,3-Dimethoxybenzene, offering insights into their analytical performance based on typical specifications and standard experimental protocols.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate internal standard is critical in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated standards, like this compound, are often considered the gold standard due to their similar chemical and physical properties to the analyte of interest, while having a distinct mass, which minimizes analytical errors. Below is a summary of typical specifications for both the deuterated and non-deuterated forms of 1,3-Dimethoxybenzene.
| Specification | This compound | 1,3-Dimethoxybenzene |
| Chemical Formula | C₈D₁₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 148.23 g/mol | 138.16 g/mol |
| Isotopic Enrichment | ≥99 atom % D[1] | Not Applicable |
| Purity by GC | Typically ≥98% | ≥99.00%[2] |
| Appearance | Colorless to Light yellow clear liquid[2] | Colorless to Light yellow clear liquid[2] |
| Solubility | Slightly soluble in water, soluble in ethanol[2] | Slightly soluble in water, soluble in ethanol[2] |
Experimental Protocols
The utility of this compound as an internal standard is best demonstrated through its application in common analytical techniques. Here, we provide detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Aromatic Compounds
This protocol outlines a general procedure for the quantitative analysis of an aromatic analyte using this compound as an internal standard.
1. Sample Preparation:
-
Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable solvent (e.g., dichloromethane, hexane).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a constant concentration of the internal standard.
-
For unknown samples, add a known amount of the internal standard solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5MS (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.
-
Monitor characteristic ions for the analyte and for this compound (e.g., m/z 148, 133, 105 for the internal standard).
-
-
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by applying the calculated RF.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
This protocol describes the determination of the chemical purity of a substance, such as 1,3-Dimethoxybenzene, using a certified internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1,3-Dimethoxybenzene) and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker 600 MHz NMR spectrometer (or equivalent).
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Analytical Workflows
To better illustrate the logical flow of the analytical processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for quantitative analysis using GC-MS with an internal standard.
Caption: Workflow for purity determination using quantitative NMR (qNMR).
References
Performance of 1,3-Dimethoxybenzene-D10 in Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust chromatographic methods, ensuring precision by correcting for variations during sample preparation and analysis. This guide provides a comparative overview of the expected performance of 1,3-Dimethoxybenzene-D10 as an internal standard, focusing on the critical parameters of linearity and range of calibration curves.
Due to a lack of publicly available, specific experimental data for this compound, this guide will present representative data from a closely related deuterated internal standard, Phenol-d6 , used for the analysis of phenolic compounds. This data serves as a practical illustration of the performance metrics achievable with such standards in gas chromatography-mass spectrometry (GC-MS) analysis. The principles and methodologies described are directly applicable to the use of this compound for the quantitative analysis of analogous aromatic compounds.
Data Presentation: Linearity and Range
The linearity of a calibration curve, assessed by the coefficient of determination (R²), and its effective range, defined by the lower and upper limits of quantification (LLOQ and ULOQ), are crucial for method validation. A high R² value (typically >0.99) indicates a strong correlation between the instrument response and the analyte concentration. The LLOQ and ULOQ define the boundaries within which the analyte can be reliably quantified.
The following table summarizes typical performance data for a calibration curve of a phenolic analyte using a deuterated internal standard, in this case, Phenol-d6. This data is illustrative of the performance that can be expected when using this compound for the analysis of structurally similar aromatic compounds.
| Internal Standard | Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Coefficient of Determination (R²) |
| This compound (Anticipated) | Aromatic Compound (e.g., Phenols, Methoxybenzenes) | 1 - 1000 | 1 | 1000 | > 0.995 |
| Phenol-d6 (Representative Data) | Phenol | 1 - 1000 | 1 | 1000 | 0.998 |
| 4-Bromophenol (Non-deuterated alternative) | Phenol | 1 - 1000 | 1 | 1000 | 0.992 |
As the representative data indicates, deuterated internal standards like Phenol-d6 typically yield excellent linearity. It is anticipated that this compound would provide a similarly high R² value when used for the analysis of appropriate aromatic analytes. The use of a non-deuterated internal standard, such as 4-Bromophenol, may result in a slightly lower correlation coefficient due to potential differences in extraction efficiency and chromatographic behavior compared to the analyte.
Experimental Protocols
A detailed methodology is essential for reproducing and validating analytical results. The following is a representative experimental protocol for the quantitative analysis of an aromatic compound using a deuterated internal standard like this compound by GC-MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Analyte: Accurately weigh and dissolve the pure aromatic analyte in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Primary Stock Solution of Internal Standard: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Standard Solutions: Serially dilute the primary stock solutions to prepare a series of working standard solutions covering the desired calibration range (e.g., 1 to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be added to all calibration standards and samples.
2. Sample Preparation:
-
To 1 mL of each calibration standard and sample, add a fixed volume (e.g., 100 µL) of the internal standard spiking solution.
-
Perform liquid-liquid extraction or solid-phase extraction as required by the sample matrix to isolate the analytes and the internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the separation of aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line, the R² value, and to calculate the concentrations of the analyte in the unknown samples.
Mandatory Visualization
The following diagram illustrates the general workflow for establishing a calibration curve using an internal standard method.
Navigating the Limits: A Comparative Guide to LOD and LOQ in Analytical Methods Utilizing 1,3-Dimethoxybenzene-D10
For researchers, scientists, and drug development professionals striving for precise and reliable quantitative analysis, the choice of internal standard is a critical determinant of method performance. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for analytical methods employing 1,3-Dimethoxybenzene-D10 as a deuterated internal standard. By examining supporting experimental data and methodologies, this document aims to equip analytical chemists with the necessary information to make informed decisions for their specific applications.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). These standards closely mimic the chemical and physical properties of the target analytes, allowing for effective correction of variations that can occur during sample preparation and analysis. This ultimately leads to enhanced accuracy and precision in the final reported concentrations.
Quantitative Performance Overview: A Comparative Look
While specific LOD and LOQ values are highly dependent on the analytical instrumentation, sample matrix, and the specific target analyte, this section provides a comparative summary of achievable detection and quantification limits for methods utilizing this compound and common alternatives for the analysis of key compound classes, including endocrine-disrupting compounds like bisphenols and estrogens.
| Analyte Class | Internal Standard | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Bisphenols | |||||
| Bisphenol A (BPA) | This compound | GC-MS | Data not available in searched literature | Data not available in searched literature | |
| Bisphenol A (BPA) | Bisphenol A-d16 | LC-MS/MS | 0.05 ng/mL | 0.1-0.2 ng/mL | [1] |
| Bisphenol S (BPS) | Bisphenol S-d8 | UPLC-ESI-MS/MS | 0.02 µg/L | 0.05 µg/L | [2] |
| Various Bisphenols | Bisphenol A-d16 | UPLC-MS/MS | 0.02-0.75 µg/kg | 0.04-0.95 µg/kg | [3] |
| Estrogens | |||||
| 17β-estradiol (E2) | Estradiol-d2 | GC-MS | 0.18 ng/L | Data not available | [4] |
| 17α-ethinylestradiol (EE2) | 17α-ethinylestradiol-d4 | LC-MS/MS | 83 pg/m³ (in air) | Data not available | [5] |
| Estrone (E1), 17β-estradiol (E2), Estriol (E3), 17α-ethinylestradiol (EE2) | Not specified | HPLC-FLD | E1: 20 ng/L, E2: 3.1 ng/L, EE2: 2.7 ng/L | Not specified | [6] |
| Other Phenolic Compounds | |||||
| Phenol | Phenol-d5/d6 | GC-MS / LC-MS/MS | 4.38 - 89.7 ng/L | 7.83 - 167 ng/L | [7] |
Note: The absence of specific LOD and LOQ data for methods explicitly using this compound in the reviewed literature highlights a potential gap in publicly available validation data for this specific internal standard. The provided data for alternative deuterated standards serves as a benchmark for the expected performance in the analysis of these compound classes.
Experimental Protocols: A Closer Look at the Methodology
The following sections detail generalized experimental protocols for the analysis of bisphenols and estrogens, where this compound could be effectively employed as an internal standard. These protocols are based on established methodologies and highlight the key steps in the analytical workflow.
Analysis of Bisphenols in Water by GC-MS
This protocol outlines a typical procedure for the determination of bisphenol A and other bisphenols in water samples.
1. Sample Preparation:
-
Collect a 100 mL water sample in a glass container.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Adjust the sample pH to 6-7.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization:
-
To the concentrated extract, add a derivatizing agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve the volatility and chromatographic behavior of the bisphenols.
-
Heat the mixture at 60-70°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized bisphenols and this compound.
-
Analysis of Estrogens in Environmental Water by LC-MS/MS
This protocol describes a common approach for the trace analysis of natural and synthetic estrogens in water.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Collect a 500 mL water sample.
-
Add a known amount of this compound as an internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the estrogens and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Monitor specific precursor-to-product ion transitions for each estrogen and for this compound.
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in an internal standard calibration.
Caption: A generalized experimental workflow for the quantitative analysis of organic compounds using an internal standard.
Caption: Logical relationship in an internal standard calibration method for quantitative analysis.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 13 estrogenic endocrine disrupting compounds in atmospheric particulate matter by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Cross-Validation of an Analytical Method for Phenolic Compound Quantification: A Comparative Guide Featuring 1,3-Dimethoxybenzene-D10
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are of utmost importance. In quantitative bioanalysis, particularly when employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the selection of an appropriate internal standard is a critical factor that dictates the robustness and accuracy of the method. This guide provides an objective comparison of a deuterated internal standard, 1,3-Dimethoxybenzene-D10, against a structural analog for the quantification of a model phenolic compound, Resorcinol, in human plasma. The information presented is supported by illustrative experimental data and detailed methodologies to assist in the development and cross-validation of analytical methods.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the performance differences, a cross-validation study was simulated for the quantification of Resorcinol in human plasma using two different internal standards: this compound (Deuterated IS) and 1,3-Diethoxybenzene (Structural Analog IS). The following tables summarize the comparative performance based on key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Deuterated IS) | 1,3-Diethoxybenzene (Structural Analog IS) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 3.0 ng/mL |
Table 2: Accuracy and Precision
| Concentration Level | This compound (Deuterated IS) | 1,3-Diethoxybenzene (Structural Analog IS) |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (5 ng/mL) | 98.5% | 3.2% |
| Mid QC (50 ng/mL) | 101.2% | 2.1% |
| High QC (150 ng/mL) | 99.3% | 1.8% |
The data illustrates that while both internal standards provide acceptable linearity, the method using this compound demonstrates superior sensitivity (lower LOD and LOQ), accuracy, and precision across all quality control (QC) levels. This enhanced performance is attributed to the deuterated internal standard's ability to more closely mimic the analyte's behavior during the analytical process, particularly in mitigating matrix effects.
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of any analytical technique. Below is a representative protocol for the LC-MS/MS analysis of Resorcinol in human plasma using an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or 1,3-Diethoxybenzene at 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure the separation of Resorcinol from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Resorcinol: [M-H]⁻ precursor ion → product ion
-
This compound: [M-H]⁻ precursor ion → product ion
-
1,3-Diethoxybenzene: [M-H]⁻ precursor ion → product ion
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the cross-validation study and the logical basis for using a deuterated internal standard.
References
Comparative Analysis of 1,3-Dimethoxybenzene-D10 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,3-Dimethoxybenzene-D10 from various suppliers. The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable product for their specific applications, such as its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This analysis focuses on key quality attributes, including chemical purity and isotopic enrichment, and provides standardized experimental protocols for their verification.
Supplier and Product Specifications
The quality of this compound is primarily defined by its chemical purity and isotopic enrichment. While batch-specific data can be found on the Certificate of Analysis (CoA) provided with the product, the following table summarizes the typically advertised specifications from prominent suppliers.
| Supplier | Product Number | Chemical Purity (Typical) | Isotopic Enrichment (Atom % D) | Available Quantities |
| CDN Isotopes | D-1421 | ≥98% | ≥99%[2][3] | 0.25 g, 0.5 g |
| MedChemExpress | HY-113639S | ≥98% | ≥99% | 1 mg, 5 mg |
| LGC Standards | TRC-D525638 | ≥98% | ≥99% | 1 g, 5 g, 10 g |
Note: The data presented above are based on publicly available information and may not reflect the exact specifications of a specific lot. Always refer to the supplier's Certificate of Analysis for precise data.
Experimental Protocols
To ensure the quality and performance of this compound as an internal standard, independent verification of its chemical purity and isotopic enrichment is recommended. The following are detailed methodologies for these key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate) in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all detected compounds.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[4]
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable inlet system (e.g., LC, direct infusion).
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a compatible solvent (e.g., acetonitrile/water with 0.1% formic acid for LC-MS).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Resolution: Set to a high resolving power (e.g., >10,000) to resolve the isotopic peaks.
-
Scan Mode: Full scan over a narrow m/z range centered on the expected molecular ion peak.
-
-
Data Analysis: The isotopic enrichment is calculated from the relative intensities of the different isotopologue peaks in the mass spectrum. The abundance of the fully deuterated species (d10) is compared to the less deuterated species (d9, d8, etc.).
Quantitative Analysis and Structural Confirmation by Nuclear Magnetic Resonance (qNMR)
¹H-NMR is highly effective for detecting and quantifying residual non-deuterated species.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound and a certified internal standard of known purity in a deuterated solvent (e.g., Chloroform-d).
-
¹H-NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons (e.g., 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The chemical purity is determined by comparing the integral of the residual proton signals of this compound to the integral of a known signal from the internal standard. The absence of significant proton signals confirms high isotopic enrichment.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental and logical processes involved in the comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Logical relationship between product quality and application performance.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of the product's chemical purity and isotopic enrichment, as documented in the Certificate of Analysis and verified through in-house testing. For applications requiring the highest accuracy and reproducibility, such as in regulated drug development environments, sourcing from suppliers who provide comprehensive analytical data and demonstrate lot-to-lot consistency is crucial. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the quality of their deuterated standards, ensuring the integrity of their experimental results.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethoxybenzene-D10: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 1,3-Dimethoxybenzene-D10 are critical for maintaining a secure and compliant laboratory environment. While specific disposal protocols for the deuterated form (D10) are not distinctly outlined in publicly available safety data sheets, the proper disposal procedures are governed by the chemical properties of the parent compound, 1,3-Dimethoxybenzene. The isotopic labeling with deuterium (B1214612) does not significantly alter the chemical hazards, and therefore, the disposal methods are considered identical.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Profile of 1,3-Dimethoxybenzene
Understanding the hazards associated with 1,3-Dimethoxybenzene is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Physical Hazards | Combustible liquid.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[2] |
| Health Hazards | Causes skin irritation.[1][3] Causes serious eye irritation.[1][3] May cause respiratory irritation.[1][3] Suspected of causing genetic defects.[4] | Wash skin thoroughly after handling.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing mist, vapors, or spray.[4] Use only outdoors or in a well-ventilated area.[3] |
| Environmental Hazards | Harmful to aquatic life. | Avoid release to the environment.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with correct waste identification and ends with compliant removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Due to its flammability and potential health hazards, this compound must be treated as hazardous chemical waste.[6]
-
Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams. It should be collected separately to avoid dangerous reactions.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Collect liquid this compound waste in a clean, leak-proof container made of a compatible material (e.g., glass or a suitable plastic). The original container can be reused if it is in good condition.[7]
-
Proper Labeling : Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Combustible," "Irritant")
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Step 3: Safe Storage in the Laboratory
-
Secure Closure : Keep the waste container tightly sealed at all times, except when adding waste.[8]
-
Designated Storage Area : Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Ventilation : Store in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][4]
Step 4: Arranging for Disposal
-
Consult Institutional Guidelines : Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Schedule a Pickup : Once the container is nearly full (do not exceed 90% capacity) or has been stored for the maximum allowable time according to your institution's policy, arrange for a waste pickup with your EHS department or a licensed hazardous waste disposal contractor.[8]
-
Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Step 5: Handling Spills and Decontamination
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation : Immediately ensure the area is well-ventilated.
-
Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill : For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[4]
-
Collect and Dispose : Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.[4]
-
Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling 1,3-Dimethoxybenzene-D10
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,3-Dimethoxybenzene-D10 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for its non-deuterated analog, 1,3-Dimethoxybenzene.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards. | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hands | Chemically resistant gloves. Glove material selection should be based on the specific laboratory conditions and duration of use. | Evaluate based on workplace hazards[1] |
| Body | Protective clothing, such as a lab coat. Long-sleeved clothing is recommended. | Select based on workplace hazards and exposure duration[1][2] |
| Respiratory | Use only in a well-ventilated area. If inhalation of fumes is a risk, use a NIOSH-approved respirator. | NIOSH/MSHA approved[3] |
Hazard and Precautionary Data
Proper handling and storage are crucial to prevent accidents. This table outlines the primary hazards and the necessary precautionary measures.
| Hazard Category | GHS Hazard Statement | Precautionary Statements |
| Flammability | H227: Combustible liquid[4] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4] |
| Skin Contact | H315: Causes skin irritation[4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | H319: Causes serious eye irritation[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Inhalation | H335: May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Storage | Not explicitly stated, but good practice applies | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1] |
| Disposal | H402: Harmful to aquatic life | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,3-Dimethoxybenzene is essential for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[1] |
| Molecular Weight | 138.16 g/mol [1] |
| Appearance | Colorless to light brown liquid[2][5] |
| Boiling Point | 217-218 °C[1] |
| Melting Point | -52 °C[6] |
| Flash Point | 88 °C (190.4 °F) - closed cup |
| Density | 1.055 g/mL at 25 °C |
| Solubility | Slightly soluble in water[5] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the use and disposal of this compound.
Caption: Standard operating procedure for this compound.
Operational Plan
1. Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 1,3-dimethoxybenzene.
-
Ensure that a properly functioning chemical fume hood is available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary PPE as detailed in the table above.
2. Handling and Experimentation:
-
All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[7]
3. Post-Experiment Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
1. Waste Segregation and Storage:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][8]
2. Final Disposal:
-
Disposal of chemical waste must be carried out in accordance with all applicable federal, state, and local regulations.[1]
-
Engage a certified hazardous waste disposal contractor for the final removal and disposal of the waste. Do not attempt to dispose of this chemical in the regular trash or down the drain.[1][8]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.de [fishersci.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
